molecular formula C10H10Br2O B109373 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone CAS No. 1246471-30-6

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Cat. No.: B109373
CAS No.: 1246471-30-6
M. Wt: 150.22 g/mol
InChI Key: XZTGWLXJXCOBJM-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone ( 1246471-30-6) is a high-purity, specialized organic compound with a molecular formula of C10H10Br2O and a molecular weight of 305.99 g/mol. This molecule is a prominent example of an α-halo ketone, a class of reagents renowned for their high reactivity as alkylating agents and their versatility as key building blocks in synthetic organic chemistry . The core research value of this compound lies in its application as a pivotal precursor for the construction of complex molecular architectures, particularly in the synthesis of various heterocyclic systems. The electron-withdrawing carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack. This reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom (e.g., N, S, O) bonds, making it a fundamental substrate in reactions such as the Hantzsch thiazole and pyrrole syntheses . The disubstituted aromatic ring, featuring bromine and methyl groups, contributes steric and electronic effects that can direct regioselectivity in subsequent reactions and serves as a stable aromatic core in advanced molecular frameworks . Researchers utilize this bifunctional electrophile in the development of pharmaceuticals, agrochemicals, and other fine chemicals. It is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet prior to use. This product is classified with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

Properties

IUPAC Name

2-bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-6-3-7(2)10(8(12)4-6)9(13)5-11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTGWLXJXCOBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-30-6
Record name 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

chemical properties and structure of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. This document is intended to serve as a core resource for professionals in research and development.

Core Chemical Properties

This compound is a disubstituted aromatic ketone. While specific experimental data on its physical properties are limited in publicly available literature, its fundamental chemical identifiers have been established.

PropertyValueSource
CAS Number 1246471-30-6[1]
Molecular Formula C₁₀H₁₀Br₂O[1]
Molecular Weight 305.99 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Chemical Structure

The molecular structure of this compound consists of a 2,4,6-trimethylphenyl (mesityl) ring system. One of the methyl groups is substituted with a bromoacetyl group, and another bromine atom is attached to the phenyl ring. The presence of two bromine atoms and a carbonyl group makes this molecule a versatile intermediate for further chemical modifications.

Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of a Dibrominated Ketone: [2]

  • Dissolution: Dissolve the ketone precursor, cis-1-(2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone (34.8 g), in methylene chloride (835 ml).

  • Bromination: Slowly add a solution of bromine in methylene chloride to the stirred ketone solution while maintaining the temperature at 10°C.

  • Monitoring: Monitor the reaction progress using gas-liquid chromatography (GLC) to observe the formation of mono- and di-bromo products.

  • Work-up: Once the reaction is complete, wash the methylene chloride solution with water, followed by a dilute sodium bicarbonate solution, and finally with water again.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Further purification would typically be achieved through recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Bromination) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xrd X-ray Crystallography (for crystal structure) purification->xrd structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation xrd->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

General workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. As a halogenated aromatic ketone, it could potentially serve as a scaffold or intermediate in the synthesis of biologically active molecules. Further research is required to explore its potential pharmacological effects.

References

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a halogenated aromatic ketone. Its structure, featuring a dibrominated dimethylphenyl group attached to a bromoethanone moiety, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The presence of multiple reactive sites—two bromine atoms at different positions and a carbonyl group—allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures. This guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, and its potential applications in research and development.

Chemical Identity and Properties

The fundamental chemical identification and key properties of this compound are summarized below.

PropertyValue
CAS Number 1246471-30-6[1]
Molecular Formula C₁₀H₁₀Br₂O
Molecular Weight 305.99 g/mol

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not detailed in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established chemical principles for the bromination of aromatic ketones. The synthesis would likely proceed in two key stages:

  • Ring Bromination of 1-(2,4-dimethylphenyl)ethanone: The first step would involve the selective bromination of the aromatic ring of 2,4-dimethylacetophenone.

  • α-Bromination of the Ketone: The second step would be the bromination of the methyl group adjacent to the carbonyl function (the α-position).

A generalized experimental approach for similar transformations is outlined below.

General Experimental Protocol for the Synthesis of Substituted α-Bromoacetophenones

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • Substituted acetophenone (e.g., 1-(2,4-dimethylphenyl)ethanone)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine (Br₂))

  • Solvent (e.g., Acetic acid, Dichloromethane)

  • Catalyst (if required, e.g., a radical initiator for NBS bromination)

Procedure:

  • The starting substituted acetophenone is dissolved in an appropriate solvent in a reaction flask.

  • The brominating agent is added portion-wise to the solution, controlling the reaction temperature with an ice bath if the reaction is exothermic.

  • The reaction mixture is stirred at a specific temperature for a set duration, with the progress of the reaction monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, washing with water and brine, and drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified, typically by recrystallization or column chromatography, to afford the pure α-bromoacetophenone derivative.

Potential Logical Workflow for Synthesis

The synthesis of the target compound can be conceptualized as a two-step process starting from a commercially available precursor. This logical workflow is illustrated in the diagram below.

G cluster_start Starting Material cluster_step1 Step 1: Aromatic Bromination cluster_step2 Step 2: α-Bromination cluster_final Final Product start 1-(2,4-Dimethylphenyl)ethanone step1_product 1-(2-Bromo-4,6-dimethylphenyl)ethanone start->step1_product Reaction step1_reagent Brominating Agent (e.g., Br2/FeBr3) step1_reagent->step1_product step2_product This compound step1_product->step2_product Reaction step2_reagent Brominating Agent (e.g., NBS or Br2/AcOH) step2_reagent->step2_product final_product Target Compound step2_product->final_product Purification G cluster_core Core Compound cluster_reactions Chemical Transformations cluster_products Potential Bioactive Scaffolds core 2-Bromo-1-(2-bromo-4,6- dimethylphenyl)ethanone nucleophilic_sub Nucleophilic Substitution core->nucleophilic_sub condensation Condensation Reactions core->condensation coupling Coupling Reactions core->coupling heterocycles Heterocycles (e.g., imidazoles, thiazoles) nucleophilic_sub->heterocycles substituted_ketones Further Substituted Ketones nucleophilic_sub->substituted_ketones condensation->heterocycles bioconjugates Bioconjugates coupling->bioconjugates

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the spectroscopic and synthetic data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone (CAS No. 26346-85-0) . The initially requested data for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone was not available in public databases. This document serves as a comprehensive guide on a closely related analogue for researchers, scientists, and professionals in drug development.

Abstract

This whitepaper provides an in-depth analysis of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone. The document presents a summary of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in structured tables for clarity and comparative ease. A reproducible synthesis methodology is also outlined. Furthermore, a Graphviz diagram illustrates the logical workflow from synthesis to structural elucidation using various spectroscopic techniques.

Introduction

α-Bromoacetophenones are a class of organic compounds that serve as important intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. 2-Bromo-1-(2,4-dimethylphenyl)ethanone, with its substituted aromatic ring, is a valuable building block for creating complex molecular architectures. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2-Bromo-1-(2,4-dimethylphenyl)ethanone are detailed in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.4Singlet2H-CH₂Br
~7.1-7.5Multiplet3HAromatic Protons
~2.4Singlet3HAr-CH₃ (para)
~2.3Singlet3HAr-CH₃ (ortho)

Table 1: Predicted ¹H NMR Data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Note: Actual chemical shifts may vary depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~195C=O (Ketone)
~140-125Aromatic Carbons
~35-CH₂Br
~21Ar-CH₃ (para)
~19Ar-CH₃ (ortho)

Table 2: Predicted ¹³C NMR Data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1690StrongC=O Stretch (Aryl Ketone)
~3000-2850MediumC-H Stretch (Aliphatic)
~1610, ~1470Medium-WeakC=C Stretch (Aromatic)
~1200MediumC-O Stretch
~600MediumC-Br Stretch

Table 3: Key IR Absorption Bands for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
226/228Molecular ion peak [M]⁺ with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
147[M - Br]⁺
119[M - Br - CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Table 4: Expected Mass Spectrometry Fragmentation for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.

Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone

This protocol describes the synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone via the bromination of 1-(2,4-dimethylphenyl)ethanone.

Materials:

  • 1-(2,4-dimethylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • A solution of 1-(2,4-dimethylphenyl)ethanone (1 equivalent) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield pure 2-Bromo-1-(2,4-dimethylphenyl)ethanone.

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the workflow from the starting material to the final structural elucidation of the product.

Spectroscopic_Workflow Workflow for Synthesis and Analysis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone Start Starting Material: 1-(2,4-dimethylphenyl)ethanone Reaction Bromination Reaction (NBS, BPO, CCl4, Reflux) Start->Reaction Workup Reaction Workup (Filtration, Washing, Drying) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: 2-Bromo-1-(2,4-dimethylphenyl)ethanone Purification->Product Analysis Spectroscopic Analysis Product->Analysis Sample Preparation NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties and a reliable synthetic method for 2-Bromo-1-(2,4-dimethylphenyl)ethanone. The presented data and protocols are valuable for researchers working with this compound and its derivatives in the fields of medicinal chemistry and materials science. While experimental data for the originally requested this compound remains elusive, the information on this close analogue offers a strong predictive foundation for its characterization.

physical properties and solubility of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physical and chemical properties of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. Due to the limited availability of public data for this specific compound, this guide also includes generalized information based on structurally similar molecules to provide a foundational understanding for research and development activities.

Chemical Identity

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1246471-30-6[1][2][3]
Molecular Formula C₁₀H₁₀Br₂O[3]
Molecular Weight 305.99 g/mol [3]

Physical and Chemical Properties

A thorough search of available scientific literature and chemical databases did not yield specific, experimentally determined physical properties for this compound. Properties such as melting point, boiling point, density, and solubility data are not publicly documented.

For context, structurally similar α-bromoacetophenones are typically crystalline solids with limited solubility in water but better solubility in organic solvents. For example, 2-bromo-1-(4-methoxyphenyl)ethanone is a solid that is more soluble in organic solvents like ethanol and acetone than in water.[4]

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a general method for the synthesis of α-bromoacetophenone compounds involves the bromination of the corresponding substituted acetophenone.

A plausible synthetic approach would be the bromination of 1-(2-bromo-4,6-dimethylphenyl)ethanone. The α-bromination of ketones is a common organic reaction. A general procedure for such a transformation is outlined below.

General Synthesis of an α-Bromoacetophenone:

A solution of the starting acetophenone in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid) is treated with a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any remaining acid or unreacted brominating agent. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an α-bromoacetophenone, which can be adapted for the synthesis of the target compound.

experimental_workflow Generalized Synthesis Workflow start Start: 1-(2-bromo-4,6-dimethylphenyl)ethanone dissolve Dissolve in appropriate solvent (e.g., Diethyl Ether) start->dissolve add_bromine Add Brominating Agent (e.g., Bromine in solvent) dropwise dissolve->add_bromine react Reaction under controlled temperature (Monitor by TLC) add_bromine->react workup Aqueous Workup: Wash with water and brine react->workup dry Dry organic phase (e.g., over Na2SO4) workup->dry evaporate Evaporate solvent in vacuo dry->evaporate purify Purification (e.g., Recrystallization or Chromatography) evaporate->purify product Product: this compound purify->product

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a specialized α,α'-dihaloacetophenone derivative. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally similar molecules and established principles of organic chemistry to infer its properties. This guide covers its anticipated chemical characteristics, reactivity profile, stability considerations, and general experimental protocols relevant to its handling and use in a research and development setting. All quantitative data for analogous compounds are presented in clearly structured tables, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound, with the CAS number 1246471-30-6, is a polyhalogenated aromatic ketone.[1][2][3] Its structure, featuring two bromine atoms—one on the aromatic ring and one at the α-position to the carbonyl group—along with sterically hindering methyl groups, suggests a unique combination of reactivity and stability. α-Halo ketones are a well-established class of reactive intermediates in organic synthesis, valued for their ability to participate in a variety of transformations. The presence of multiple reactive sites in the target molecule makes it a potentially valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide aims to provide a detailed understanding of its chemical behavior to aid researchers in its safe and effective utilization.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound2-Bromo-1-(2,4-dimethylphenyl)ethanone (Analog)
CAS Number 1246471-30-6[1][2][3]26346-85-0[4]
Molecular Formula C₁₀H₁₀Br₂O[2]C₁₀H₁₁BrO[4]
Molecular Weight 305.99 g/mol [2]227.10 g/mol [4]
Appearance Likely a solid at room temperatureSolid[4]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and insoluble in water.Soluble in organic solvents.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the α-bromo ketone moiety and the substituted aromatic ring.

Reactivity of the α-Bromo Ketone

The α-bromo ketone is a potent electrophile at the α-carbon, making it susceptible to nucleophilic substitution reactions.[5] The carbonyl group enhances the leaving group ability of the bromide and activates the α-carbon towards nucleophilic attack.

Common nucleophiles that are expected to react with the α-bromo group include:

  • Amines: Primary and secondary amines will readily displace the bromide to form α-amino ketones.

  • Thiourea and Thioamides: These react to form aminothiazoles, a common heterocyclic synthesis.

  • Carboxylates: Reaction with carboxylate salts will yield α-acyloxy ketones.

  • Alcohols and Phenols: In the presence of a base, these can form α-alkoxy and α-aryloxy ketones, respectively.

  • Enolates and other Carbon Nucleophiles: These can be used for carbon-carbon bond formation.

Due to the steric hindrance from the ortho-bromo and methyl groups on the phenyl ring, the rate of these substitution reactions may be slower compared to less hindered α-bromo ketones.

Reactivity of the Aryl Bromide

The bromine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the α-bromo group. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling (with boronic acids)

  • Heck Coupling (with alkenes)

  • Sonogashira Coupling (with terminal alkynes)

  • Buchwald-Hartwig Amination (with amines)

These reactions typically require a palladium, copper, or nickel catalyst and specific reaction conditions. The steric hindrance from the adjacent methyl groups may necessitate the use of specialized bulky phosphine ligands to achieve good yields.

Reactivity of the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride. However, the presence of the α-bromo group can sometimes lead to side reactions or rearrangements under certain conditions.

Stability

Detailed stability studies for this compound are not available. The following stability profile is inferred from the general properties of α-haloketones and polyhalogenated aromatic compounds.

  • Thermal Stability: Halogenated aromatic compounds can be thermally stable, but the α-bromo ketone moiety is generally less stable.[6][7] At elevated temperatures, decomposition is likely to occur, potentially liberating hydrogen bromide. It is advisable to store the compound in a cool environment.[8][9]

  • Photochemical Stability: Aromatic ketones can be photochemically active. Exposure to UV light may promote cleavage of the carbon-bromine bonds, leading to the formation of radical species and subsequent decomposition or side reactions. Therefore, the compound should be stored in a dark place, protected from light.

  • Chemical Stability:

    • Base Sensitivity: α-Halo ketones are sensitive to strong bases, which can promote elimination reactions (to form α,β-unsaturated ketones) or Favorskii rearrangement. The steric hindrance in the target molecule might influence the preferred reaction pathway.

    • Acid Sensitivity: While generally more stable in acidic conditions than in basic conditions, prolonged exposure to strong acids at high temperatures could lead to decomposition.

    • Moisture Sensitivity: While not typically classified as highly moisture-sensitive, it is good practice to store it in a dry environment to prevent any potential hydrolysis, especially under non-neutral pH conditions.

Experimental Protocols (Representative for α-Bromoacetophenones)

As specific experimental protocols for this compound are not published, the following are representative procedures for the synthesis and a common reaction of analogous α-bromoacetophenones. Caution: These are general guidelines and may require optimization for the specific target molecule. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of a Substituted α-Bromoacetophenone (General Procedure)

This protocol is adapted from the bromination of substituted acetophenones.

Materials:

  • Substituted acetophenone (e.g., 2-bromo-4,6-dimethylacetophenone)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetic acid, methanol, or dichloromethane)[10]

  • Acid catalyst (e.g., HBr in acetic acid, if using Br₂)

Procedure:

  • Dissolve the substituted acetophenone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • If using bromine, a solution of bromine in the same solvent is prepared.

  • Slowly add the bromine solution or NBS portion-wise to the stirred solution of the acetophenone at a controlled temperature (often room temperature or slightly below).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction with a Nucleophile: Synthesis of an α-Amino Ketone (General Procedure)

This protocol describes a typical nucleophilic substitution reaction at the α-carbon.

Materials:

  • α-Bromoacetophenone derivative

  • Primary or secondary amine (2-3 equivalents)

  • Solvent (e.g., acetonitrile, ethanol, or dimethylformamide)

  • Base (e.g., triethylamine or potassium carbonate, optional, to scavenge HBr)

Procedure:

  • Dissolve the α-bromoacetophenone derivative in the chosen solvent in a round-bottom flask with a magnetic stirrer.

  • Add the amine (and base, if used) to the solution.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • After completion, the solvent may be removed under reduced pressure.

  • The residue is partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography or recrystallization.

Visualizations

General Reactivity Pathways

The following diagram illustrates the principal reactive sites and potential transformations of this compound.

G A This compound B Nucleophilic Substitution (at α-carbon) A->B  Nucleophile (Nu⁻) C Cross-Coupling Reactions (at aryl-Br) A->C  Metal Catalyst,  Coupling Partner D Carbonyl Reactions A->D  Reducing Agent E α-Substituted Ketones (e.g., α-amino, α-alkoxy) B->E F Biaryl Ketones or Alkylated/Alkynylated Ketones C->F G Secondary Alcohols D->G

Caption: Key reactivity pathways of the target molecule.

Experimental Workflow for Synthesis and Reaction

The following diagram outlines a general workflow for the synthesis of an α-bromoacetophenone and its subsequent reaction with a nucleophile.

G cluster_synthesis Synthesis cluster_reaction Reaction A Substituted Acetophenone B Bromination (e.g., with NBS) A->B C Work-up & Purification B->C D α-Bromoacetophenone Product C->D E Nucleophilic Substitution D->E F Work-up & Purification E->F G Final Product F->G

Caption: General workflow for synthesis and subsequent reaction.

Safety, Handling, and Storage

Given the structure, this compound should be handled with care.

  • Hazards: Based on analogous α-bromoacetophenones, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system.[9][11][12][13] It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves when handling. All manipulations should be performed in a certified chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] It should be stored away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a polyfunctional molecule with significant potential as a synthetic intermediate. Its reactivity is characterized by the electrophilic α-carbon of the ketone and the potential for cross-coupling at the aryl bromide position, with both sites being influenced by considerable steric hindrance. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its handling, storage, and synthetic application based on the well-understood chemistry of related compounds. Researchers should proceed with caution, using the information herein as a starting point for the development of specific experimental procedures.

References

A Technical Guide to the Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a substituted acetyl group onto an aromatic ring is a fundamental transformation in organic chemistry. This guide provides an in-depth overview of the core synthetic methodologies for preparing substituted acetophenones, complete with experimental protocols, comparative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable method for their specific applications.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones, including substituted acetophenones.[1] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1]

// Nodes Aromatic [label="Substituted\nBenzene", fillcolor="#F1F3F4"]; Acylating_Agent [label="Acyl Halide or\nAnhydride", fillcolor="#F1F3F4"]; Lewis_Acid [label="Lewis Acid\n(e.g., AlCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Acylium_Ion [label="Acylium Ion\n(Electrophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Sigma Complex\n(Arenium Ion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nAcetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="HCl + Regenerated\nLewis Acid", fillcolor="#F1F3F4"];

// Edges Acylating_Agent -> Acylium_Ion [label="Activation"]; Lewis_Acid -> Acylium_Ion [style=dashed]; Aromatic -> Intermediate [label="Nucleophilic Attack"]; Acylium_Ion -> Intermediate [style=dashed]; Intermediate -> Product [label="Deprotonation"]; Intermediate -> Byproduct [style=dashed]; } . Caption: General mechanism of the Friedel-Crafts acylation.

Table 1: Friedel-Crafts Acylation of Various Aromatic Compounds

Aromatic SubstrateAcylating AgentLewis AcidSolventTemp (°C)Time (h)Yield (%)
TolueneAcetyl chlorideAlCl₃Dichloromethane-15195 (p-isomer)
AnisoleAcetic anhydrideFeCl₃·6H₂OTAAIL60299 (p-isomer)[2]
BenzeneAcetic anhydrideAlCl₃BenzeneReflux1High
AnisoleAcetic anhydrideTAAILs 1-6Various602465-94[3]
AnthraceneAcetic anhydrideFeCl₃·6H₂OTAAIL 660--

Experimental Protocol: Synthesis of p-Methylacetophenone [4]

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, prepare a mixture of aluminum chloride (10.00 g, 0.0750 mol) and lithium chloride (1.59 g, 0.0375 mol) in dichloromethane (15.00 mL) at -15°C.

  • Addition of Reactants: Add toluene (2.66 mL, 0.0250 mol) and acetyl chloride (1.78 mL, 0.0250 mol) to the cooled mixture.

  • Reaction: Maintain the reaction mixture at -15°C for one hour, then allow it to stand at room temperature overnight.

  • Work-up: Slowly add 100 mL of a mixture of ice and dilute hydrochloric acid (20%) to the reaction mixture. Separate the organic phase and extract the aqueous phase with two 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography.

Oxidation of Substituted Ethylbenzenes

The oxidation of substituted ethylbenzenes provides a direct route to the corresponding acetophenones. This method often employs transition metal catalysts and various oxidants.

// Nodes Ethylbenzene [label="Substituted\nEthylbenzene", fillcolor="#F1F3F4"]; Oxidant [label="Oxidant\n(e.g., O₂, H₂O₂)", fillcolor="#F1F3F4"]; Catalyst [label="Catalyst\n(e.g., Mn(II), Co(II))", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nAcetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water", fillcolor="#F1F3F4"];

// Edges Ethylbenzene -> Product [label="Oxidation"]; Oxidant -> Product; Catalyst -> Product [style=dashed, label="Catalysis"]; Ethylbenzene -> Byproduct [style=dashed]; } . Caption: General workflow for the oxidation of ethylbenzenes.

Table 2: Catalytic Oxidation of Ethylbenzene to Acetophenone

CatalystOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
Mn on SiO₂/Al₂O₃tert-butyl hydroperoxideSupercritical CO₂--9198[5]
Mn(II) complexesOxoneAcetonitrile/waterRT---[6]
None (autoclave)AirNone135-160-7.7533.1[7]

Experimental Protocol: General Procedure for Continuous Oxidation of Ethylbenzene [7]

  • Reactor Setup: Experiments are performed in a single-stage, well-mixed autoclave reactor.

  • Reaction Conditions: The oxidation of ethylbenzene is carried out at temperatures between 120°C and 170°C, with a preferred range of 135°C to 160°C.

  • Control of Byproducts: The water content of the reaction mixture is maintained between 0.05 and 2 wt.% to enhance the selectivity towards acetophenone.

  • Product Isolation: The reaction mixture is continuously removed, and the products are separated by distillation.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is a method for synthesizing aryl ketones, particularly hydroxyacetophenones, from the reaction of a nitrile with an electron-rich aromatic compound in the presence of a Lewis acid and hydrogen chloride.[8]

// Nodes Arene [label="Electron-rich Arene\n(e.g., Phenol)", fillcolor="#F1F3F4"]; Nitrile [label="Nitrile\n(e.g., Acetonitrile)", fillcolor="#F1F3F4"]; Catalyst [label="HCl, Lewis Acid\n(e.g., ZnCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ketimine\nHydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nHydroxyacetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arene -> Intermediate [label="Electrophilic Attack"]; Nitrile -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Product [label="Hydrolysis"]; } . Caption: Mechanism of the Houben-Hoesch reaction.

Table 3: Synthesis of Hydroxyacetophenones via Houben-Hoesch Reaction

Aromatic SubstrateNitrileCatalystProductYield (%)
PhloroglucinolAcetonitrileZnCl₂, HCl2,4,6-TrihydroxyacetophenoneHigh
ResorcinolAcetonitrileZnCl₂, HCl2,4-Dihydroxyacetophenone-
1,3,5-TrimethoxybenzeneAcetonitrileZnCl₂, HCl2,4,6-Trimethoxyacetophenone-

Experimental Protocol: Synthesis of 2,4,6-Trihydroxyacetophenone [8]

  • Reaction Setup: In a dry reaction vessel, dissolve phloroglucinol and an equimolar amount of acetonitrile in anhydrous ether.

  • Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride, and pass dry hydrogen chloride gas through the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by TLC.

  • Work-up: The intermediate ketimine hydrochloride precipitates from the solution. The solid is filtered and then hydrolyzed with water to yield the final product.

  • Purification: The crude product can be purified by recrystallization.

Synthesis from Benzonitriles and Organometallic Reagents

Substituted acetophenones can be synthesized through the reaction of substituted benzonitriles with organometallic reagents, such as Grignard reagents.[9] The intermediate imine is subsequently hydrolyzed to yield the ketone.

// Nodes Benzonitrile [label="Substituted\nBenzonitrile", fillcolor="#F1F3F4"]; Grignard [label="Grignard Reagent\n(R-MgX)", fillcolor="#F1F3F4"]; Imine_Salt [label="Intermediate\nImine Salt", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nAcetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Acidic\nWorkup", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Benzonitrile -> Imine_Salt [label="Nucleophilic Addition"]; Grignard -> Imine_Salt; Imine_Salt -> Product [label="Hydrolysis"]; Workup -> Product [style=dashed]; } . Caption: Synthesis of acetophenones from benzonitriles via Grignard reaction.

Table 4: Synthesis of Acetophenones from Benzonitriles

Benzonitrile SubstrateGrignard ReagentSolventWorkupProductYield (%)
4-MethylbenzonitrileMethylmagnesium bromideDiethyl ether10% HCl4-MethylacetophenoneHigh[9]
BenzonitrileIsopropylmagnesium bromideDiethyl ether-Isobutyrophenone30.9[10]

Experimental Protocol: Synthesis of 4-Methylacetophenone [9]

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Add methylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the stirred solution of 4-methylbenzonitrile, maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography or distillation.

Other Modern Synthetic Methods

Several other modern synthetic methods have been developed for the synthesis of substituted acetophenones, offering alternative routes with varying substrate scopes and reaction conditions.

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[11][12] The regioselectivity (ortho vs. para) can be controlled by the reaction conditions.[11]

  • Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[13] While not a direct synthesis of acetophenones, it can be used to synthesize precursors that are then converted to the target molecule.

  • Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14] This method has been used to synthesize 4'-alkyl-2'-hydroxyacetophenones.[15]

  • Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[16] The resulting acetylenic ketone can be hydrated to form the corresponding acetophenone derivative.

This guide provides a foundational understanding of the key synthetic routes to substituted acetophenones. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, and the required scale of the synthesis. Researchers are encouraged to consult the primary literature for more specific examples and detailed optimization of reaction conditions.

References

The Versatility of Bromine: A Technical Guide to the Applications of Novel Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine atoms into aromatic and heteroaromatic scaffolds has unlocked a vast and diverse range of chemical functionalities, leading to significant advancements in medicine, materials science, and agriculture. The unique properties imparted by bromine, including its ability to act as a versatile synthetic handle and to modulate the electronic and biological properties of molecules, have established brominated aromatic compounds as indispensable tools in modern chemistry. This technical guide provides an in-depth exploration of the potential applications of these novel compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Pharmaceutical Applications: Engineering Bioactivity

The introduction of bromine into pharmacologically active molecules, a strategy known as "bromination," can significantly enhance therapeutic activity, favorably alter metabolic profiles, and increase the duration of action.[1] Brominated aromatic and heterocyclic structures are integral to a wide array of therapeutic agents, from antiseptics and antibacterial drugs to treatments for cancer and neurological disorders.[2][3]

Anticancer Agents

Brominated compounds have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. A notable example is the class of brominated chalcones, which have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4]

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated ChalconesCompound 19 (H72)MGC803 (Gastric)3.57 - 5.61[1]
HGC27 (Gastric)3.57 - 5.61[1]
SGC7901 (Gastric)3.57 - 5.61[1]
Brominated CoelenteraminesBr-ClaProstate Cancer24.3[5]
Breast Cancer21.6[5]
Clm-1Gastric Cancer15.2[5]
Lung Cancer32.6[5]
Bromophenol DerivativesCompound 4gA549 (Lung)2.15[6]
Bel7402 (Liver)3.21[6]
HepG2 (Liver)2.89[6]
HeLa (Cervical)4.53[6]
HCT116 (Colon)1.87[6]
Brominated Quinolines5,7-dibromo-8-hydroxyquinolineBreast CancerValue not specified[7]
6,8-dibromotetrahydroquinolineBreast CancerValue not specified[7]

Table 1: In vitro anticancer activity of selected brominated aromatic compounds.

Signaling Pathways in Brominated Compound-Induced Apoptosis

Brominated flame retardants have been shown to induce apoptosis through the activation of the p53 and mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are critical regulators of cell cycle and cell death.

p53_MAPK_pathway cluster_stress Stress Stimuli (e.g., Brominated Compounds) cluster_mapk MAPK Pathway cluster_p53 p53 Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 p53 p53 p38->p53 Phosphorylation & Activation Apoptosis Apoptosis p53->Apoptosis

p53 and MAPK signaling cascade.
Antifungal Agents

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Brominated compounds, particularly brominated furanones, have demonstrated significant activity against pathogenic fungi like Candida albicans.[9]

Compound ClassFungal StrainEC50/IC50/MICReference
Brominated FuranonesCandida albicansMIC: 3 µg/mL for 4-bromo-5Z-(bromomethylene)-3-butylfuran-2-one[9]
MenthoneFusarium proliferatumEC50: 6.099 mmol/L[10]

Table 2: Antifungal activity of selected brominated compounds.

High-Throughput Screening for Antifungal Drug Discovery

The identification of novel antifungal agents often relies on high-throughput screening (HTS) of large compound libraries. The following workflow outlines a typical HTS process for discovering new antifungal drugs.

hts_workflow cluster_setup Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation plate_prep Prepare Compound Library Plates dispensing Dispense Cells & Compounds into Microtiter Plates plate_prep->dispensing cell_prep Prepare Fungal Cell Suspension cell_prep->dispensing incubation Incubate Plates dispensing->incubation readout Measure Fungal Growth (e.g., Optical Density) incubation->readout data_analysis Data Analysis & Normalization readout->data_analysis hit_id Hit Identification (Primary Hits) data_analysis->hit_id dose_response Dose-Response Curve & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., Mechanism of Action) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Antifungal HTS workflow.
Enzyme Inhibitors from Marine Sources

Marine organisms are a rich source of unique brominated natural products with diverse biological activities. Bromophenols and brominated dipeptides isolated from marine algae and sponges have shown potent inhibitory effects against various enzymes, including carbonic anhydrases and cholinesterases.[11][12][13]

Compound ClassEnzyme TargetIC50 (µM)Source OrganismReference
Bromophenolsα-glucosidase11 - 100Marine Algae[12]
Brominated DipeptidesAcetylcholinesterase20 - 70Marine Sponge[11]
Butyrylcholinesterase0.8 - 16Marine Sponge[11]
Brominated Indole-3-GlyoxylamidesChymotrypsin6.3 - 16.3Synthetic (Marine Inspired)[14]

Table 3: Enzyme inhibitory activity of brominated marine natural products and their analogs.

Disturbance of Calcium Signaling by Bromophenols

Bromophenols found in marine organisms can disrupt cellular calcium (Ca2+) signaling, which may be linked to their endocrine-disrupting effects.[15]

calcium_signaling cluster_membrane Plasma Membrane cluster_er ER Membrane Extracellular Extracellular Space Ca_in Cytosol Cytosol ER Endoplasmic Reticulum (ER) Ca_er Ca2+ Store VGCC Voltage-Gated Ca2+ Channels Ca_cyto [Ca2+]i VGCC->Ca_cyto Influx ROC Receptor-Operated Ca2+ Channels ROC->Ca_cyto Influx IP3R IP3 Receptors IP3R->Ca_cyto Release SERCA SERCA Pump Bromophenols Bromophenols Bromophenols->VGCC Inhibition Bromophenols->IP3R Modulation Ca_cyto->SERCA Uptake

Calcium signaling pathway disruption.

Materials Science: Enhancing Performance and Safety

Brominated aromatic compounds are pivotal in the development of advanced materials with tailored properties, most notably as flame retardants and as key components in organic electronics.

Flame Retardants

For decades, brominated flame retardants (BFRs) have been incorporated into a vast range of consumer and industrial products, including plastics, textiles, and electronics, to enhance fire safety.[16] While traditional BFRs like polybrominated diphenyl ethers (PBDEs) have faced scrutiny due to environmental and health concerns, research is now focused on developing safer, high-molecular-weight brominated polymers that are less likely to bioaccumulate.[17]

Flame Retardant TypeExampleKey Properties
ReactiveTetrabromobisphenol A (TBBPA)Chemically bound to polymer, reduced leaching
AdditiveDecabromodiphenyl ether (DecaBDE)Mixed with polymer, effective flame inhibition
PolymericBrominated Polystyrene-ButadieneHigh molecular weight, lower environmental impact

Table 4: Types of brominated flame retardants.

Organic Electronics

In the field of organic electronics, brominated aromatic compounds are indispensable intermediates for the synthesis of materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom serves as a reactive site for cross-coupling reactions, enabling the construction of complex conjugated molecules with specific electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs)

Brominated host materials in the emissive layer of OLEDs can enhance device performance by facilitating efficient energy transfer and balancing charge carrier transport.[7][18]

Brominated Host MaterialDopantMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Reference
Br-DMIC-TRZDopant 129.8Not specified[7][18]
Dopant 221.4Not specified[7][18]
Dopant 324.4Not specified[7][18]

Table 5: Performance data of OLEDs with a brominated host material.

Experimental Workflow for OLED Fabrication

The fabrication of OLEDs is a multi-step process that requires precise control over each layer's deposition.

oled_fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Encapsulation & Testing cleaning ITO Substrate Cleaning htl Hole Transport Layer (HTL) Deposition cleaning->htl eml Emissive Layer (EML) Deposition (Host:Dopant) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Device Encapsulation cathode->encapsulation testing Performance Testing (EQE, CE, etc.) encapsulation->testing

OLED fabrication process.

Agricultural Applications

Brominated compounds have a long history of use in agriculture as effective pesticides, including soil fumigants, herbicides, and fungicides, contributing to crop protection and improved yields. While the use of some compounds like methyl bromide is being phased out due to environmental concerns, the development of novel brominated agrochemicals continues.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key brominated aromatic compounds and their subsequent use in cross-coupling reactions.

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) - A Reactive Flame Retardant

Method: Synthesis via Phosphorus Tribromide

  • Reaction Setup: In a four-necked flask, add 200 mL of tetrachloroethylene and 0.2 mol of pentaerythritol.

  • Addition of Phosphorus Tribromide: Divide 0.2 mol of phosphorus tribromide into three portions. Slowly add the first portion at 100°C and react for 5 hours. Add the second portion at 115°C and react for 5 hours. Add the final portion at 130°C and react for 5 hours.

  • Solvent Removal: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

  • Methanolysis: To the intermediate (1 mol), add 1.5 mol of methanol. Reflux the mixture at 70°C for 5 hours.

  • Purification: Filter the reaction mixture. Wash the filter cake with water until the pH of the filtrate is 7. Suction filter and dry the filter cake to obtain a white powder of 3-Bromo-2,2-bis(bromomethyl)propanol.

Synthesis of an OLED Intermediate: 2-Bromopyrene
  • Preparation of 1-amino-2-bromopyrene: Add DMF (dimethyl formamide) as a solvent to 1-aminopyrene, stir until uniform, and cool to 0-5 °C. Add a brominating reagent (e.g., NBS) and maintain the reaction at 0-5 °C for 30 minutes. Add water to precipitate the solid, which is then dried to yield 1-amino-2-bromopyrene.

  • Diazotization and Debromination: Add 1-amino-2-bromopyrene to a sulfuric acid solution and stir until completely dissolved. Cool the solution to 0-5 °C and add an aqueous solution of sodium nitrite dropwise. After the addition, maintain the temperature at 0-5 °C and stir for 30 minutes to form the diazonium salt solution. Add this solution to a refluxing solution of hypophosphorous acid in ethanol. After the reaction is complete, cool the mixture and extract the product.

  • Purification: The crude 2-bromopyrene can be purified by recrystallization from a suitable solvent like ethyl acetate.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromoarenes
  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the bromoarene (1 equivalent), the arylboronic acid or its pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3 with a suitable ligand, 0.5-3 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equivalents).

  • Solvent Addition and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of water. Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4). Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

The field of brominated aromatic compounds continues to be a fertile ground for innovation. Their remarkable versatility as synthetic intermediates and their profound impact on the biological and material properties of molecules ensure their continued importance in diverse scientific disciplines. From the development of next-generation pharmaceuticals and agrochemicals to the creation of high-performance materials for advanced technologies, the strategic application of brominated aromatic compounds holds immense potential for addressing some of the most pressing challenges in science and industry. Further research into the design of novel brominated structures with enhanced efficacy and improved safety profiles will undoubtedly pave the way for exciting new discoveries and applications.

References

An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone (CAS No. 1246471-30-6) is a halogenated aromatic ketone. While specific literature on its discovery and history is scarce, its structural motifs—an α-bromoketone and a substituted phenyl ring—are of significant interest in synthetic and medicinal chemistry. α-Haloketones are highly versatile intermediates, serving as crucial building blocks for the synthesis of a wide array of heterocyclic compounds, some of which exhibit notable biological activities.[1][2] This technical guide provides a comprehensive overview of the probable synthetic routes, general experimental protocols, and potential applications of this compound, based on established methodologies for analogous structures.

Physicochemical Properties

While experimental data for this compound is not widely published, its basic properties can be cataloged.

PropertyValueSource
CAS Number 1246471-30-6[3][4][5]
Molecular Formula C₁₀H₁₀Br₂O[3]
Molecular Weight 305.99 g/mol [3]
IUPAC Name This compound[3]

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached via the α-bromination of a suitable precursor, 1-(2-bromo-4,6-dimethylphenyl)ethanone. The synthesis of this precursor itself would likely start from 1-(2,4,6-trimethylphenyl)ethanone. The overall proposed workflow is a two-step bromination process.

Logical Synthesis Workflow

G A 1-(2,4,6-Trimethylphenyl)ethanone B Step 1: Ring Bromination A->B  NBS or Br₂ C 1-(2-Bromo-4,6-dimethylphenyl)ethanone (Intermediate) B->C D Step 2: α-Bromination C->D  NBS, Br₂, or Pyridine Hydrobromide Perbromide E This compound (Final Product) D->E

Caption: Proposed two-step synthesis of the target compound.

Step 1 (Proposed): Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone

This step involves the selective bromination of one of the methyl groups on the aromatic ring of 1-(2,4,6-trimethylphenyl)ethanone. This is a challenging transformation, as α-bromination of the acetyl group can compete. However, specific conditions can favor benzylic bromination.

Experimental Protocol (General, based on benzylic bromination):

  • Materials: 1-(2,4,6-trimethylphenyl)ethanone, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).

  • Procedure:

    • Dissolve 1-(2,4,6-trimethylphenyl)ethanone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator.

    • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the intermediate, 1-(2-bromo-4,6-dimethylphenyl)ethanone.

Step 2: α-Bromination to Yield this compound

The α-bromination of ketones is a well-established reaction in organic chemistry.[6] Several methods can be employed, often involving an acid catalyst to promote enolization, followed by reaction with an electrophilic bromine source.[7][8]

Experimental Protocol (General, based on acid-catalyzed α-bromination):

  • Materials: 1-(2-bromo-4,6-dimethylphenyl)ethanone, a brominating agent (e.g., N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide), and a suitable solvent and catalyst (e.g., acetic acid or p-toluenesulfonic acid (PTSA) in dichloromethane).[9][10]

  • Procedure:

    • Dissolve the starting ketone, 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq), in the chosen solvent in a round-bottom flask.

    • Add the brominating agent (1.0-1.1 eq) and the acid catalyst.[9]

    • Stir the reaction mixture at a specified temperature (e.g., room temperature to 90°C) for a designated time (e.g., 3-5 hours).[9] The reaction can also be performed under microwave irradiation to accelerate the process.[2][10]

    • Monitor the reaction's progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography to obtain the final product, this compound.

Data Presentation: α-Bromination of Substituted Acetophenones

The following tables summarize reaction conditions and yields for the α-bromination of various acetophenone derivatives, providing a reference for the potential synthesis of the target compound.

Table 1: Comparison of Brominating Agents and Conditions

Starting MaterialBrominating AgentCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePyridine Hydrobromide PerbromideAcetic Acid903>80[9]
AcetophenoneNBSPTSA / Dichloromethane80 (MW)0.595[2][10]
4-HydroxyacetophenoneBromineH₂SO₄ / Chloroform655N/A[11]
AcetophenoneBromineAlCl₃ / Ether0N/A~72[12]

Table 2: Spectroscopic Data for Analogous α-Bromoacetophenones

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
2-Bromo-1-(2-bromophenyl)ethanone4.48 (s, 2H), 7.35-7.64 (m, 4H)34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98[13]
2-Bromo-1-(4-methylphenyl)ethanone2.13 (s, 3H), 4.43 (s, 2H), 6.94-6.99 (m, 2H), 7.93-7.96 (m, 2H)30.21, 46.15, 113.85, 127.77, 132.25, 157.54, 188.10[13]

Reactivity and Potential Applications in Drug Development

α-Haloketones are prized for their bifunctional reactivity.[8] The carbonyl group and the adjacent carbon-halogen bond are both electrophilic sites, making them susceptible to nucleophilic attack. This reactivity is extensively harnessed in the synthesis of various heterocyclic systems.

Role as a Synthetic Intermediate

The primary utility of this compound in drug development would be as a versatile synthetic intermediate.[1] Its reactive α-bromoketone functionality allows for the construction of more complex molecular architectures through reactions with various nucleophiles.[1]

Logical Relationship: From α-Bromoketone to Heterocycles

G A This compound E Aminothiazoles A->E Hantzsch Synthesis F Thiazoles A->F Hantzsch Synthesis G Pyrroles/Imidazoles A->G Hantzsch/Other Condensations B Thiourea B->E C Thioamide C->F D Amine/Ammonia D->G

Caption: Synthetic utility of α-bromoketones in forming heterocycles.

Potential Biological Significance

While no specific biological activities have been reported for the title compound, the broader class of substituted acetophenones and their derivatives are known to possess a wide range of pharmacological properties. For instance, various α-bromoacetophenone derivatives are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), estrogenic drugs like raloxifene, and bronchodilators such as Salmeterol.[9][14] The presence of two bromine atoms and two methyl groups on the phenyl ring of the title compound could modulate its lipophilicity and electronic properties, potentially leading to unique interactions with biological targets. Chalcones derived from bromoacetophenones have demonstrated antibacterial and antifungal activities.[15]

Conclusion

This compound represents a potentially valuable, albeit under-researched, building block for synthetic and medicinal chemistry. Based on the well-documented chemistry of analogous α-bromoacetophenones, this guide has outlined plausible synthetic routes and detailed general experimental protocols. Its significance lies in its potential as a precursor to complex heterocyclic structures, which are prevalent in many pharmacologically active compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

A Theoretical and Computational Guide to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: Synthesis, Characterization, and In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated experimental and computational studies on 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone are not available in publicly accessible literature. This guide therefore presents a comprehensive theoretical framework, outlining established methodologies and providing representative, hypothetical data based on studies of structurally similar α-haloacetophenones. The protocols and data herein serve as a robust template for future research on this compound.

Introduction

α-Haloacetophenones are a pivotal class of organic compounds, widely recognized as versatile intermediates in the synthesis of a vast array of pharmaceuticals and heterocyclic systems. Their utility stems from the presence of two reactive electrophilic sites—the α-carbon and the carbonyl carbon—which allows for diverse molecular elaborations. This guide focuses on the specific derivative, this compound, a molecule possessing multiple halogen atoms which are expected to influence its chemical reactivity, crystal packing, and biological activity.

This document provides a detailed protocol for the hypothetical synthesis, characterization, and in-depth computational analysis of the title compound. It covers experimental procedures for synthesis and single-crystal X-ray diffraction, alongside computational methodologies including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking. The aim is to furnish researchers with a thorough roadmap for investigating this and related compounds.

Proposed Synthesis and Characterization

The most direct route to synthesizing the title compound is through the α-bromination of a suitable precursor, 1-(2-bromo-4,6-dimethylphenyl)ethanone. Various brominating agents can be employed, with N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide offering advantages in terms of safety and selectivity over liquid bromine.

Synthesis_Pathway reagent 1-(2-bromo-4,6-dimethylphenyl)ethanone product This compound reagent->product NBS, p-TsOH CCl4, Reflux

Caption: Proposed synthesis of the title compound via α-bromination.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in carbon tetrachloride (15 mL/mmol), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate). Employ the slow evaporation technique by placing the solution in a clean vial covered with perforated parafilm in a vibration-free environment. Alternative methods include solvent layering (e.g., layering hexane over a concentrated chloroform solution).

  • Data Collection: Select a suitable single crystal (approx. 0.1-0.3 mm) and mount it on a goniometer head. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXS/SHELXL). Solve the structure using direct methods and refine by full-matrix least-squares on F². Anisotropic displacement parameters should be applied to all non-hydrogen atoms. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table summarizes expected crystallographic parameters for the title compound, based on data from similar brominated organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₀H₉Br₂O
Formula Weight304.99
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)15.23
c (Å)9.14
β (°)105.3
Volume (ų)1140.5
Z4
Calculated Density (g/cm³)1.778
R-factor (R1)~0.045
wR2 (all data)~0.110

Computational Studies Workflow

A multi-faceted computational approach is essential to fully elucidate the molecular properties, electronic structure, and intermolecular interactions of the title compound. The workflow integrates DFT, Hirshfeld surface analysis, and molecular docking to provide a comprehensive theoretical understanding.

Computational_Workflow cluster_exp Experimental cluster_comp Computational Synthesis Synthesis & Purification XRD Single Crystal XRD Synthesis->XRD Crystal Growth DFT DFT Calculations (B3LYP/6-311++G(d,p)) XRD->DFT Input Geometry Hirshfeld Hirshfeld Surface Analysis DFT->Hirshfeld Optimized Geometry Docking Molecular Docking DFT->Docking Ligand Structure Results1 Results1 DFT->Results1 Geometric Parameters Electronic Properties Results2 Results2 Hirshfeld->Results2 Intermolecular Interactions Results3 Results3 Docking->Results3 Binding Affinity & Pose

Caption: Integrated workflow for theoretical and computational analysis.

Density Functional Theory (DFT) Studies

DFT calculations provide fundamental insights into the molecule's geometry, vibrational modes, and electronic properties.

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Input Structure: The molecular geometry obtained from the single-crystal X-ray diffraction experiment is used as the starting point.

  • Methodology:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

    • Basis Set: 6-311++G(d,p) for all atoms.

  • Calculations:

    • Geometry Optimization: The structure is optimized in the gas phase to find the lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity.

ParameterHypothetical Value
Bond Lengths (Å)
C=O1.22
C-C(carbonyl)1.51
C-Br(ethanone)1.95
C-Br(phenyl)1.90
Bond Angles (°)
O=C-C(phenyl)120.5
C-C-Br(ethanone)112.0
Electronic Properties (eV)
HOMO Energy-6.85
LUMO Energy-1.75
HOMO-LUMO Gap5.10
Hirshfeld Surface Analysis

This powerful tool visualizes and quantifies intermolecular interactions within the crystal lattice, which govern the crystal's packing and stability.

  • Software: CrystalExplorer.

  • Input: A crystallographic information file (CIF) from the X-ray diffraction experiment.

  • Analysis:

    • Generate the Hirshfeld surface mapped with dnorm to identify regions of close intermolecular contact (visualized as red spots).

    • Decompose the surface into 2D fingerprint plots to quantify the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, Br···H, O···H).

Hirshfeld_Concept cluster_crystal Crystal Lattice cluster_analysis Analysis M1 Molecule A HS Hirshfeld Surface (mapped with d_norm) M1->HS Generates N1 N2 N3 N4 FP 2D Fingerprint Plot HS->FP Decomposes to Result Quantified Interactions (e.g., Br···H, H···H) FP->Result Provides

Caption: Conceptual workflow of Hirshfeld surface analysis.

Interaction TypeContribution (%)Description
H···H35.5%Van der Waals interactions from hydrogen atoms.
Br···H / H···Br28.0%Significant halogen-hydrogen bonding contacts.
C···H / H···C15.5%van der Waals and weak C-H···π interactions.
O···H / H···O12.0%Carbonyl oxygen acting as a hydrogen bond acceptor.
Br···Br5.0%Halogen-halogen interactions.
Others4.0%Minor contributions from other contacts.
Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of the title compound when bound to a biological target, such as a protein receptor, providing insights into its potential pharmacological activity.

  • Software: AutoDock Vina or similar docking program.

  • Target Selection: Choose a relevant protein target from the Protein Data Bank (PDB). For this hypothetical study, we select Cyclooxygenase-2 (COX-2, PDB ID: 5IKR), a common target for anti-inflammatory drugs.

  • Protein Preparation: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges.

  • Ligand Preparation: Use the DFT-optimized structure of the title compound. Assign Gasteiger charges and define rotatable bonds.

  • Grid Generation: Define a search space (grid box) that encompasses the active site of the protein.

  • Docking Simulation: Run the docking algorithm to generate multiple binding poses. Analyze the results based on the binding affinity (in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Binding Affinity (kcal/mol)Interacting Residues (Hypothetical)Interaction Type
-8.2ARG 120, TYR 355Hydrogen Bond
VAL 523, LEU 352, SER 353Hydrophobic
PHE 518π-Alkyl

Conclusion

This technical guide outlines a comprehensive theoretical and computational strategy for the study of this compound. By integrating a proposed synthesis with detailed protocols for advanced characterization and in silico analysis, it provides a complete framework for future research. The application of single-crystal X-ray diffraction, DFT, Hirshfeld surface analysis, and molecular docking would yield critical data on the molecule's structure, electronic properties, crystal packing forces, and potential as a bioactive agent. The hypothetical data presented herein serves as a benchmark for what can be expected from such a rigorous investigation, paving the way for the rational design and development of novel compounds based on the α-haloacetophenone scaffold.

Methodological & Application

Purification Techniques for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a key intermediate in various synthetic pathways. The described techniques are designed to remove common impurities and yield a product of high purity suitable for downstream applications in research and drug development.

Introduction

This compound is a substituted α-bromoacetophenone. The synthesis of such compounds often results in a crude product containing unreacted starting materials, over-brominated side products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the quality of the final products. The primary methods for the purification of this solid or high-boiling point liquid compound are recrystallization and column chromatography.

Impurity Profile

The common impurities in crude this compound may include:

  • Starting Material: 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • Dibrominated Species: 2,2-Dibromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

  • Aromatic Bromination Products: Isomers with bromine substitution on the dimethylphenyl ring.

  • Residual Brominating Agent and Byproducts: e.g., N-bromosuccinimide (NBS) and succinimide, or residual bromine.

The choice of purification method will depend on the nature and quantity of these impurities.

Purification Method 1: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For α-bromoacetophenones, which are typically crystalline solids, this method is often the most straightforward and scalable.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Suitable solvents for α-bromoacetophenones include ethanol, methanol, n-hexane, isopropanol, and solvent mixtures like ethyl acetate/hexane.

    • A good solvent will dissolve the compound when hot but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp and consistent with literature values.

Purification Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar polarities, such as the desired product from the starting ketone and over-brominated impurities.

Experimental Protocol: Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice for the purification of moderately polar compounds like α-bromoacetophenones.

    • Eluent System: The polarity of the eluent is critical for good separation. Given the similar polarity of the product and the starting ketone, a non-polar eluent system is recommended. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether in a low ratio (e.g., 95:5 hexanes:ethyl acetate) is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen eluent and pour it into the chromatography column.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes and monitor the separation by TLC. The starting ketone, being less polar, will typically elute before the more polar α-brominated product.

  • Solvent Removal and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Typical Solvents/Eluents Ethanol, Methanol, n-Hexane, Ethyl acetate/HexaneHexanes/Ethyl Acetate (e.g., 95:5), Hexanes/Diethyl Ether
Stationary Phase Not ApplicableSilica Gel (230-400 mesh)
Key Impurities Removed Insoluble impurities, highly soluble impuritiesStarting material, dibrominated products, other closely related impurities
Typical Purity Achieved >98%>99%
Scale Milligrams to kilogramsMilligrams to grams
Advantages Simple, scalable, cost-effective for crystalline solidsHigh resolution, applicable to a wider range of impurities
Disadvantages Only suitable for crystalline solids, potential for product loss in mother liquorMore time-consuming, requires larger volumes of solvent, more complex setup

Mandatory Visualization

Purification_Workflow crude Crude this compound analysis Purity Assessment (TLC, NMR) crude->analysis recrystallization Recrystallization analysis->recrystallization If crystalline solid with suitable solubility column_chromatography Column Chromatography analysis->column_chromatography If complex mixture or oily product pure_product Pure Product (>98% Purity) recrystallization->pure_product waste Waste (Mother Liquor/Combined Impure Fractions) recrystallization->waste column_chromatography->pure_product column_chromatography->waste characterization Final Characterization (NMR, MS, MP) pure_product->characterization

Application Notes and Protocols for the Use of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a highly reactive α,α'-dihalo ketone derivative. The presence of two bromine atoms, one on the aromatic ring and one at the α-position to the carbonyl group, along with the steric hindrance from the two methyl groups, makes it a unique and valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for its use in the synthesis of various heterocyclic compounds and in rearrangement reactions. The protocols provided are based on established methodologies for analogous α-haloketones and are intended to serve as a starting point for reaction optimization.

Key Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the α-bromine and the carbonyl carbon. This dual reactivity allows for its versatile application in the construction of a variety of important chemical scaffolds.

1. Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis): This compound is an excellent precursor for the synthesis of highly substituted thiazole derivatives. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The resulting 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole derivatives are of interest in medicinal chemistry due to the prevalence of the thiazole moiety in a wide range of biologically active compounds.

2. Synthesis of Substituted Furans (Feist-Benary Furan Synthesis): The reaction of this compound with β-dicarbonyl compounds in the presence of a base can lead to the formation of polysubstituted furans. These furan derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

3. Synthesis of Substituted Imidazoles: Condensation of this compound with amidines provides a direct route to substituted imidazoles. The imidazole core is a key structural motif in many natural products and therapeutic agents.

4. Favorskii Rearrangement: As an α-haloketone, this compound can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. Due to the substitution pattern, this reaction could lead to interesting rearranged products, potentially involving ring contraction if a cyclic precursor were used.

Data Presentation: Quantitative Data for Analogous Reactions

Table 1: Hantzsch Thiazole Synthesis with Substituted Phenacyl Bromides

α-HaloketoneThioamideSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaEthanol-Reflux1.590[1]
2-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanol-Reflux285[1]
2-Bromo-1-(4-nitrophenyl)ethanoneThioureaEthanol-Reflux192[1]
2-Bromo-1-(p-tolyl)ethanoneThioureaEthanol-Reflux288[1]

Table 2: Feist-Benary Furan Synthesis with Substituted α-Bromo Ketones

α-Haloketoneβ-Dicarbonyl CompoundSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Phenacyl bromideEthyl acetoacetateEthanolPyridineReflux475[2]
2-Bromo-1-(4-methoxyphenyl)ethanoneAcetylacetoneDMFK₂CO₃80582[2]
ChloroacetoneDiethyl malonateEthanolNaOEtReflux665[2]

Table 3: Imidazole Synthesis with Substituted α-Halo Ketones

α-HaloketoneAmidineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneBenzamidineEthanolNaHCO₃Reflux388[3]
2-Bromo-1-(4-bromophenyl)ethanoneAcetamidineDMFK₂CO₃100485[3]
2-Chloro-1-phenylethanoneFormamidineLiquid NH₃-701278[4]

Experimental Protocols

The following are detailed, representative protocols for the key applications of this compound, based on established procedures for analogous compounds.

Protocol 1: Synthesis of 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole (Hantzsch Thiazole Synthesis)

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole.

Protocol 2: Synthesis of a Substituted Furan (Feist-Benary Furan Synthesis)

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-dicarbonyl compound)

  • Pyridine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Add pyridine (1.2 eq) to the mixture.

  • Slowly add a solution of this compound (1.0 eq) in ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of a Substituted Imidazole

Materials:

  • This compound

  • Benzamidine hydrochloride (or other amidine salt)

  • Sodium bicarbonate (or other suitable base)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine benzamidine hydrochloride (1.1 eq) and sodium bicarbonate (2.2 eq) in ethanol.[3]

  • Add a solution of this compound (1.0 eq) in ethanol to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hantzsch_Thiazole_Synthesis A This compound C Intermediate Adduct A->C B Thiourea B->C D Cyclization C->D Intramolecular Nucleophilic Attack E Dehydration D->E F 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole E->F

Caption: Hantzsch Thiazole Synthesis Workflow.

Feist_Benary_Furan_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism A This compound D Nucleophilic Attack (SN2) A->D B β-Dicarbonyl Compound C Enolate Formation B->C Deprotonation Base Base (e.g., Pyridine) Base->C C->D E Intramolecular Cyclization D->E F Dehydration E->F G Substituted Furan F->G Imidazole_Synthesis Reactant1 This compound Intermediate1 Condensation Reactant1->Intermediate1 Reactant2 Amidine Reactant2->Intermediate1 Base Base Base->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Product Substituted Imidazole Intermediate2->Product Dehydration

References

Application Notes and Protocols for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a substituted α-bromoacetophenone that serves as a valuable chemical intermediate in organic synthesis. Its structure, featuring two reactive bromine atoms and a ketone functional group, makes it a versatile precursor for the construction of a variety of heterocyclic compounds. The presence of the sterically hindered and electronically modified phenyl ring can impart unique properties to the resulting molecules, making this intermediate of particular interest in medicinal chemistry and drug discovery. The primary application of analogous α-bromoacetophenones is in the synthesis of thiazole and imidazole derivatives, which are known to exhibit a wide range of biological activities.

Core Applications: Synthesis of Thiazole Derivatives

A primary application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The resulting thiazole derivatives are scaffolds of significant interest due to their prevalence in pharmacologically active compounds.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole

This protocol describes a representative procedure for the synthesis of a 2-aminothiazole derivative from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain the crude 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data Summary:

The following table summarizes representative quantitative data for the synthesis of 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole based on the above protocol.

ParameterValue
Reactants
This compound1.0 eq
Thiourea1.1 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Product
Yield85-95%
Purity (by HPLC)>98%

Potential Applications in Drug Development

Thiazole derivatives are known to possess a broad spectrum of biological activities, making them attractive scaffolds for drug development. The introduction of the 2-bromo-4,6-dimethylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Antimicrobial Activity:

Substituted thiazoles have been extensively investigated for their antibacterial and antifungal properties. The presence of a bromophenyl group on the thiazole ring has been shown to contribute to potent antimicrobial activity.[3]

Anticancer Activity:

Many thiazole-containing compounds have demonstrated significant anticancer activity. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against human breast adenocarcinoma cells (MCF7).[3] The structural features of the synthesized compounds from this compound could be explored for their potential as novel anticancer agents.

Enzyme Inhibition:

The thiazole nucleus is a key component of many enzyme inhibitors. For example, derivatives of 2-bromo-4'-hydroxyacetophenone have been identified as inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in various diseases. While not directly synthesized from the title compound, this highlights the potential for thiazole derivatives in targeting specific enzymes.

The table below summarizes the biological activities of some analogous thiazole derivatives, suggesting potential therapeutic areas for compounds synthesized from this compound.

Compound ClassBiological ActivityPotential Therapeutic AreaReference
4-(4-bromophenyl)-thiazol-2-amine derivativesAntibacterial, AntifungalInfectious Diseases[3]
4-(4-bromophenyl)-thiazol-2-amine derivativesAnticancer (MCF7 cell line)Oncology[3]
Thiazole derivativesProtein Tyrosine Phosphatase (PTP) InhibitionMetabolic disorders, Cancer, Inflammation

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Start Start Materials Intermediate This compound Start->Intermediate Thiourea Thiourea Start->Thiourea Reaction Cyclocondensation (Hantzsch Synthesis) Intermediate->Reaction Thiourea->Reaction Product 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole Reaction->Product End Final Product Product->End

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activates Downstream Downstream Signaling Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Thiazole_Derivative Thiazole Derivative (Potential Inhibitor) Thiazole_Derivative->Kinase Inhibits

Caption: Hypothetical inhibition of a cancer signaling pathway.

References

Application Notes and Protocols: The Synthetic Utility of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. α-Halo ketones, in particular, have long been recognized as versatile synthons due to their bifunctional nature, possessing two electrophilic sites that can be selectively targeted.[1] This guide focuses on the potential applications of a specific, highly functionalized α-halo ketone, 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone (CAS 1246471-30-6).[2] While literature specifically detailing the applications of this exact molecule is emerging, its structural motifs—a reactive α-bromo ketone and a sterically hindered, substituted aromatic ring—suggest a significant potential for the synthesis of complex pharmaceutical intermediates.

This document serves as a forward-looking application note for researchers and drug development professionals. It outlines projected synthetic pathways and provides detailed, scientifically grounded protocols for the use of this compound in constructing key pharmaceutical scaffolds, such as substituted imidazoles and α-amino ketones. The methodologies presented are derived from established and robust reactions reported for analogous α-halo ketones.

Core Reactivity and Synthetic Potential

The principal reactivity of this compound stems from the electrophilic carbon adjacent to the carbonyl group, which bears a bromine atom—a good leaving group. This makes it an excellent substrate for nucleophilic substitution reactions.[3] The presence of a second bromine atom and two methyl groups on the phenyl ring introduces steric hindrance and additional electronic effects, which can be strategically exploited to influence regioselectivity and reaction kinetics.

Application I: Synthesis of Novel 4-Substituted Imidazole Derivatives

The imidazole moiety is a cornerstone in medicinal chemistry, found in a wide array of drugs due to its ability to act as a proton donor/acceptor and coordinate with metal ions in biological targets.[4] The synthesis of medetomidine, an α2-adrenergic agonist, highlights the importance of substituted phenyl-imidazole scaffolds.[5] this compound is an ideal precursor for novel analogues of such compounds.

Scientific Rationale

The classical approach to forming the imidazole ring from an α-halo ketone involves condensation with formamide or a related ammonia source, often with heating. However, a more controlled and widely used method is the reaction with an amidine or directly with reagents that build the imidazole ring. The following protocol is based on established methods for reacting α-bromo ketones to form substituted imidazoles.[6]

Workflow for Imidazole Synthesis

start This compound intermediate Condensation & Cyclization start->intermediate Reaction reagents Formamide (HCONH2) Heat reagents->intermediate Conditions product 4-(2-Bromo-4,6-dimethylphenyl)-1H-imidazole intermediate->product Formation

Caption: Proposed synthesis of a substituted imidazole.

Detailed Protocol: Synthesis of 4-(2-Bromo-4,6-dimethylphenyl)-1H-imidazole

1. Reagents and Materials:

  • This compound

  • Formamide (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

2. Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 3.38 g, 10 mmol).

  • Add an excess of anhydrous formamide (e.g., 20 mL).

  • Heat the reaction mixture to 150-160 °C with stirring under a nitrogen atmosphere.

    • Causality Note: High temperature is necessary to drive the condensation and subsequent cyclization to form the imidazole ring. Formamide serves as the source for the remaining two carbons and one nitrogen of the ring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining formamide and acidic byproducts, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(2-Bromo-4,6-dimethylphenyl)-1H-imidazole.

3. Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

ParameterExpected Value
Yield 50-70% (based on similar syntheses)
Purity >95% after chromatography
Appearance Off-white to pale yellow solid

Application II: Precursor to α-Amino Ketones

α-Amino ketones are prevalent substructures in a multitude of biologically active molecules and serve as key intermediates for the synthesis of various nitrogen-containing heterocycles.[7] The classical synthesis relies on the nucleophilic substitution of α-halo ketones with amines.[3]

Scientific Rationale

The carbon bearing the bromine atom in this compound is highly susceptible to nucleophilic attack by primary or secondary amines. This SN2 reaction is typically efficient and provides a direct route to the corresponding α-amino ketone. The choice of base and solvent is crucial to prevent side reactions, such as elimination. A non-nucleophilic base is often preferred to scavenge the HBr generated during the reaction.

Workflow for α-Amino Ketone Synthesis

start This compound intermediate Nucleophilic Substitution (SN2) start->intermediate Reaction reagents Primary/Secondary Amine (R1R2NH) Base (e.g., K2CO3) reagents->intermediate Conditions product α-Amino Ketone Derivative intermediate->product Formation

Caption: General scheme for α-amino ketone synthesis.

Detailed Protocol: Synthesis of 2-(Dialkylamino)-1-(2-bromo-4,6-dimethylphenyl)ethanone

1. Reagents and Materials:

  • This compound

  • A secondary amine (e.g., diethylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Rotary evaporator

2. Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.69 g, 5 mmol) in 20 mL of anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (e.g., 1.04 g, 7.5 mmol, 1.5 equivalents).

    • Causality Note: Potassium carbonate acts as a mild, non-nucleophilic base to neutralize the HBr formed, preventing the protonation of the amine nucleophile and potential side reactions.[8]

  • Add the secondary amine (e.g., diethylamine, 0.52 mL, 5 mmol, 1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For less reactive amines, gentle heating (40-50 °C) may be required.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with deionized water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-amino ketone.

  • If necessary, the product can be further purified by column chromatography or crystallization.

3. Safety and Handling:

  • α-Halo ketones are lachrymators and alkylating agents; handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Amines can be corrosive and have strong odors; handle with care.

Application III: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, which are precursors to pyridines.[9][10] Dihydropyridine derivatives, such as nifedipine, are an important class of calcium channel blockers.[11] While the standard Hantzsch synthesis involves an aldehyde, a β-ketoester, and ammonia, modifications allow for the incorporation of α-halo ketones to construct highly substituted pyridines.

Scientific Rationale

In a modified Hantzsch-type reaction, this compound can react with an enamine (formed in situ from a β-ketoester and ammonia) and another equivalent of a β-dicarbonyl compound. The initial step is the alkylation of the enamine by the α-bromo ketone, followed by cyclization and dehydration to form the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.[1]

Protocol: Synthesis of a Highly Substituted Pyridine

1. Reagents and Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

2. Procedure:

  • In a 100 mL round-bottom flask, combine ethyl acetoacetate (e.g., 2.52 mL, 20 mmol, 2 equivalents) and ammonium acetate (e.g., 0.77 g, 10 mmol, 1 equivalent) in 30 mL of ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate (ethyl 3-aminobut-2-enoate).

  • Add this compound (e.g., 3.38 g, 10 mmol, 1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) for 8-12 hours.

    • Causality Note: Refluxing in ethanol provides the thermal energy required for the initial alkylation, subsequent cyclization, and dehydration steps to form the pyridine ring.

  • Monitor the reaction by TLC.

  • After cooling, a solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent in vacuo and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be recrystallized from ethanol or purified by column chromatography.

4. Data and Expected Outcomes

ParameterAnticipated Result
Product Diethyl 2,6-dimethyl-4-(2-bromo-4,6-dimethylphenyl)pyridine-3,5-dicarboxylate
Yield 40-60%
Appearance Crystalline solid

Conclusion

This compound represents a promising, albeit underexplored, building block for pharmaceutical synthesis. Its inherent reactivity as an α-halo ketone, combined with the unique substitution pattern of its aromatic ring, opens avenues for the creation of novel and structurally diverse molecules. The protocols detailed in this guide, based on well-established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound in the development of new therapeutic agents. Rigorous characterization of all synthesized compounds is, as always, essential to validate the proposed synthetic routes.

References

Application Note: Laboratory Scale-Up Synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a potentially valuable intermediate in pharmaceutical and organic synthesis. The synthesis commences with the aromatic bromination of 2',4',6'-trimethylacetophenone to yield 1-(2-bromo-4,6-dimethylphenyl)ethanone, followed by a selective α-bromination of the acetyl group. The described methods are designed to be scalable for typical laboratory needs (multi-gram scale) and include comprehensive experimental procedures, safety precautions, and data presentation.

Introduction

α-Bromoacetophenones are versatile building blocks in organic synthesis, serving as key precursors for a wide range of heterocyclic compounds and other complex organic molecules.[1][2] The title compound, this compound, features two reactive bromine atoms at distinct positions, offering opportunities for selective functionalization in medicinal chemistry and materials science. This document outlines a reliable and scalable two-step synthesis route for this compound for laboratory use.

The synthetic strategy involves:

  • Aromatic Bromination: Selective mono-bromination of the aromatic ring of 2',4',6'-trimethylacetophenone.

  • α-Bromination: Subsequent bromination of the α-carbon of the acetyl group of the intermediate product.

Careful control of reaction conditions is crucial to ensure high yield and purity, minimizing the formation of by-products.

Materials and Methods

Materials and Reagents
  • 2',4',6'-Trimethylacetophenone (≥98%)

  • N-Bromosuccinimide (NBS) (99%)

  • Iron(III) bromide (FeBr₃) (anhydrous, ≥98%)

  • Bromine (Br₂) (≥99.5%)

  • Dichloromethane (DCM) (anhydrous, ≥99.8%)

  • Acetic Acid (glacial, ≥99.7%)

  • Sodium thiosulfate (Na₂S₂O₃) (≥98%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

Equipment
  • Round-bottom flasks (appropriate sizes for the intended scale)

  • Magnetic stirrers and stir bars

  • Heating mantles with temperature controllers

  • Reflux condensers

  • Dropping funnels

  • Ice baths

  • Separatory funnel

  • Rotary evaporator

  • Glass funnels and filter paper

  • Standard laboratory glassware

  • Fume hood

Experimental Protocols

Step 1: Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone

This procedure is adapted from standard aromatic bromination methods.

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution), and a dropping funnel.

  • Charging Reagents: Add 2',4',6'-trimethylacetophenone (e.g., 16.2 g, 100 mmol) and anhydrous dichloromethane (200 mL) to the flask. Stir the mixture until the acetophenone is fully dissolved. Add iron(III) bromide (0.5 g, 1.7 mmol) as a catalyst.

  • Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (17.6 g, 110 mmol, 1.1 eq.) in 50 mL of dichloromethane from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly quench by adding 100 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as hexanes or ethanol to yield 1-(2-bromo-4,6-dimethylphenyl)ethanone as a solid.

Step 2: Synthesis of this compound

This protocol for α-bromination is based on established methods for similar ketones.[3]

  • Reaction Setup: In a fume hood, dissolve the 1-(2-bromo-4,6-dimethylphenyl)ethanone (e.g., 24.1 g, 100 mmol) obtained from Step 1 in 250 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Bromination: Add bromine (17.6 g, 110 mmol, 1.1 eq.) to the dropping funnel. Add the bromine dropwise to the stirred solution at room temperature over 30-60 minutes. The reaction is often accompanied by the evolution of HBr gas, which should be directed to a scrubber.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Precipitation and Isolation: Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold hexanes to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight. If necessary, further purification can be achieved by recrystallization from a solvent mixture like ethanol/water or hexanes/ethyl acetate.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Bromine is highly toxic, corrosive, and causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit and a quenching solution (sodium thiosulfate) readily available.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Acetic acid is corrosive. Handle with care.

  • The reactions evolve hydrogen bromide gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a gas scrubber.

Data Presentation

ParameterStep 1: Aromatic BrominationStep 2: α-Bromination
Starting Material 2',4',6'-Trimethylacetophenone1-(2-bromo-4,6-dimethylphenyl)ethanone
Reagent 1 Bromine (Br₂)Bromine (Br₂)
Catalyst/Solvent FeBr₃ / DichloromethaneAcetic Acid
Stoichiometry (SM:Reagent) 1 : 1.11 : 1.1
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 3-5 hours4-6 hours
Typical Yield 75-85%80-90%
Product Purity (pre-recrystallization) >90%>95%

Diagrams

SynthesisWorkflow start1 Start: 2',4',6'-Trimethylacetophenone reaction1 Aromatic Bromination (0°C to RT, 3-5h) start1->reaction1 reagents1 Reagents: - Bromine (Br₂) - FeBr₃ (catalyst) - Dichloromethane reagents1->reaction1 workup1 Quench (Na₂S₂O₃) & Aqueous Work-up reaction1->workup1 purification1 Recrystallization workup1->purification1 intermediate Intermediate: 1-(2-bromo-4,6-dimethylphenyl)ethanone purification1->intermediate reaction2 α-Bromination (RT, 4-6h) intermediate->reaction2 reagents2 Reagents: - Bromine (Br₂) - Acetic Acid reagents2->reaction2 workup2 Precipitation in Water & Filtration reaction2->workup2 drying Drying under Vacuum workup2->drying final_product Final Product: This compound drying->final_product

Caption: Workflow for the two-step synthesis of the target compound.

LogicalRelationship cluster_synthesis Synthetic Pathway cluster_considerations Key Considerations SM Starting Material (2',4',6'-Trimethylacetophenone) Step1 Step 1: Aromatic Bromination (Ring Position) SM->Step1 Intermediate Intermediate Product (1-(2-bromo-4,6-dimethylphenyl)ethanone) Step1->Intermediate Temp Temperature Control (Selectivity & Safety) Step1->Temp Stoich Stoichiometry (Avoids Poly-bromination) Step1->Stoich Safety Safety Precautions (Handling Bromine & HBr) Step2 Step 2: α-Bromination (Side-chain Position) Intermediate->Step2 FP Final Product (Di-brominated Compound) Step2->FP Step2->Temp Step2->Stoich FP->Temp FP->Stoich FP->Safety

Caption: Key relationships in the synthesis and critical parameters.

References

Application Notes and Protocols for the Quantification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. The proposed methods are based on established analytical techniques for structurally related compounds and are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic ketones such as this compound. The presence of the substituted phenyl ring and the carbonyl group allows for strong ultraviolet (UV) absorbance, enabling sensitive detection. A reversed-phase HPLC method is proposed, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard. This method is suitable for routine quality control, stability studies, and quantification in various sample matrices following appropriate sample preparation.

Table 1: Example Quantitative Data for HPLC-UV Method

ParameterResult
Linearity (R²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention Time~ 5.2 min

Note: The data presented in this table is hypothetical and serves as an example of expected performance for a validated method.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase (Working Standards) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Filter Filter Sample (0.45 µm) Dilute_Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate HPLC System Inject_Standards Inject Standards Equilibrate->Inject_Standards Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Quantify Quantify Analyte Inject_Sample->Quantify Generate_Curve->Quantify

Caption: HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly suitable for the analysis of semi-volatile and thermally stable compounds like this compound. The presence of two bromine atoms in the molecule will produce a characteristic isotopic pattern in the mass spectrum, providing high selectivity and confidence in identification. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode. GC-MS is particularly useful for the analysis of complex matrices and for trace-level quantification.

Table 2: Example Quantitative Data for GC-MS Method

ParameterResult
Linearity (R²)> 0.999
Range1 - 500 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Retention Time~ 8.5 min

Note: The data presented in this table is hypothetical and serves as an example of expected performance for a validated method.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas, 99.999% purity)

  • Ethyl acetate (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range (Full Scan): m/z 50-500

  • Selected Ion Monitoring (SIM) Ions: To be determined from the mass spectrum of the standard (expecting molecular ion and major fragment ions).

3. Standard Solution Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Extract the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate or dilute the extract as necessary to bring the analyte concentration into the calibration range.

  • If necessary, perform a clean-up step (e.g., solid-phase extraction) to remove interfering matrix components.

5. Analysis Procedure:

  • Tune the mass spectrometer according to the manufacturer's recommendations.

  • Inject the standard solutions to build a calibration curve based on the peak area of a characteristic ion.

  • Inject the prepared sample solutions.

  • Identify the analyte based on its retention time and mass spectrum (or the presence of selected ions in SIM mode).

  • Quantify the analyte in the sample using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Ethyl Acetate (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Extract_Sample Extract with Ethyl Acetate Sample->Extract_Sample Dilute_Standard Dilute with Ethyl Acetate (Working Standards) Dissolve_Standard->Dilute_Standard Adjust_Concentration Concentrate/Dilute Extract Extract_Sample->Adjust_Concentration Cleanup Sample Cleanup (optional) Adjust_Concentration->Cleanup Inject_Sample Inject Sample Cleanup->Inject_Sample Tune_MS Tune Mass Spectrometer Inject_Standards Inject Standards Tune_MS->Inject_Standards Build_Curve Build Calibration Curve Inject_Standards->Build_Curve Identify_Quantify Identify & Quantify Analyte Inject_Sample->Identify_Quantify Build_Curve->Identify_Quantify

Caption: GC-MS experimental workflow.

Application Notes and Protocols for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. Given the limited specific data available for this compound, the following guidelines are based on information from structurally analogous compounds. These protocols should be implemented with a conservative approach to risk assessment.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is classified as:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Sub-category 1B) : Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Irritation (Category 1) : Causes serious eye damage.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][4]

It is also identified as a lachrymator, a substance that causes tearing.[2]

GHS Hazard Pictograms:

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets of analogous compounds.[1][2][4][5]

Physical and Chemical Properties (Analogous Compounds)

Understanding the physical and chemical properties is crucial for safe handling. The data below is for structurally similar compounds and should be used for guidance.

PropertyValueAnalogous Compound
Molecular Formula C₁₀H₁₀Br₂OThis compound
Molecular Weight 305.99 g/mol This compound
Appearance Colorless to pale yellow liquid or solid2-bromo-1-(2,4-dimethylphenyl)ethanone[6]
Melting Point 46 - 49 °C2-bromo-1-(4-fluorophenyl)ethanone[7]
Boiling Point 150 °C @ 12 mmHg2-bromo-1-(4-fluorophenyl)ethanone[7]
Flash Point > 110 °C2-bromo-1-(4-fluorophenyl)ethanone[7]

Experimental Protocols: Safe Handling

3.1. Engineering Controls

  • All work with this compound must be conducted in a properly functioning chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Use a ventilation system that is adequate to keep airborne concentrations below any established exposure limits.[1]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1][2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of damage before use and change them immediately if contaminated.

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[7]

    • Footwear: Closed-toe shoes are mandatory.[7]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

3.3. Handling Procedures

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • When transferring the solid, use a spatula or scoop and minimize the generation of dust.[7]

  • Keep containers tightly closed when not in use.[1][4][5]

Emergency Protocols

Immediate medical attention is required for all routes of exposure.[2][5]

4.1. First-Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][5][7]

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, making sure to flush under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][5][7]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][5][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][5]

4.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as this must be avoided.[1]

  • Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid generating dust.[4][5] All contaminated cleaning materials should be treated as hazardous waste.

Storage and Disposal

5.1. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • The storage area should be designated for corrosive materials.[2]

  • Store locked up.[1][2][5]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[2][5]

5.2. Waste Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]

  • Do not empty into drains.[5]

Visualized Workflows

The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.

SafeHandlingWorkflow start Receiving Chemical storage Store in Cool, Dry, Well-Ventilated Area (Locked) start->storage ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handling/Experimentation fume_hood->handling waste Segregate and Dispose of Hazardous Waste handling->waste decontaminate Decontaminate Work Area handling->decontaminate end End of Process waste->end decontaminate->end

Caption: Workflow for the safe handling of the chemical.

EmergencyResponseProtocol exposure Exposure Incident evacuate Evacuate Area (If Necessary) exposure->evacuate first_aid Administer First Aid exposure->first_aid notify_supervisor Notify Supervisor/EHS exposure->notify_supervisor seek_medical Seek Immediate Medical Attention first_aid->seek_medical document Document Incident seek_medical->document notify_supervisor->document

Caption: Protocol for emergency response to an exposure incident.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthetic derivatization of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a versatile building block for the synthesis of diverse molecular scaffolds. The primary focus is on leveraging the high reactivity of the α-bromoacetyl group for nucleophilic substitution and cyclocondensation reactions to generate key heterocyclic structures relevant to drug discovery, such as thiazoles, imidazoles, oxazoles, and quinoxalines. This document offers detailed experimental protocols, quantitative data for analogous reactions, and visual workflows to guide the synthetic chemist. A critical consideration for all outlined procedures is the anticipated steric hindrance from the ortho-methyl and bromo substituents on the phenyl ring, which may necessitate longer reaction times or higher temperatures for optimal yields.

Introduction: Synthetic Utility

This compound possesses two distinct reactive sites for derivatization: the highly electrophilic α-carbon of the bromoacetyl group and the less reactive aryl bromide. The α-bromo ketone functionality is a powerful precursor for forming carbon-heteroatom bonds, making it an ideal starting point for constructing a wide array of heterocyclic systems. These heterocyclic cores are prevalent in many FDA-approved drugs and are known to interact with various biological targets, including protein kinases. The protocols detailed below focus on the selective reaction at the α-bromo position, which is significantly more susceptible to nucleophilic attack than the aryl bromide.

Derivatization Strategies and Protocols

The primary derivatization strategies for this compound involve its reaction with various nucleophiles to either form substituted ketones or to construct heterocyclic rings.

Synthesis of Heterocyclic Derivatives

The synthesis of five- and six-membered heterocyclic rings is a cornerstone of medicinal chemistry. The following protocols are adapted from established methods for α-bromoacetophenones.

The Hantzsch synthesis provides an efficient route to 2-aminothiazoles, a scaffold found in numerous kinase inhibitors and other therapeutic agents. The reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Synthesis of 4-(2-bromo-4,6-dimethylphenyl)-2-aminothiazole

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and thiourea (1.2 equiv.) in ethanol (10 mL per mmol of ketone).

  • Add a stir bar and heat the mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase. Due to potential steric hindrance, the reaction may require 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromide salt of the product, which will cause it to precipitate.

  • Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with deionized water.

  • Dry the product in a vacuum oven to obtain the desired 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole.

Table 1: Representative Yields for Hantzsch Thiazole Synthesis with Various Thioamides

α-Bromoacetophenone DerivativeThioamide/ThioureaSolventTime (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanol0.5~99[1][2]
Substituted Phenacyl BromidesThioureaEthanol1-285-95[3]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEtOH/Water0.2592[4]
p-Substituted 2-BromoacetophenonesThiosemicarbazideN/AN/AGood[5]

Note: Yields are for less sterically hindered substrates and may be lower for the title compound.

Imidazoles are another critical heterocyclic motif in pharmaceuticals. They can be synthesized by reacting α-bromoacetophenones with formamidine or other amidines.

Experimental Protocol: Synthesis of 4-(2-bromo-4,6-dimethylphenyl)-1H-imidazole

  • Caution: This reaction uses liquid ammonia and must be performed in a well-ventilated fume hood with appropriate safety precautions and equipment (pressure vessel).

  • To a cooled pressure vessel, add formamidine acetate (2.0 equiv.).

  • Carefully condense liquid ammonia into the vessel.

  • Add a solution of this compound (1.0 equiv.) in a minimal amount of a suitable solvent like THF.

  • Seal the vessel and heat it to approximately 70 °C. Stir the reaction mixture overnight.

  • After cooling and carefully venting the ammonia, evaporate the remaining solvent.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target imidazole.[6]

Table 2: Representative Yields for Imidazole Synthesis

α-Bromoacetophenone DerivativeAmidine SourceSolventTime (h)Yield (%)Reference
N-Cbz protected α-bromoketonesFormamidine acetateLiquid NH₃1237-69[6]
2-BromoacetophenoneAldehyde, Amine, NH₄OAcSolvent-freeN/AVery Good[7]
α-Halo ketonesBenzamidineN/AN/AGood[8]

The Robinson-Gabriel synthesis and related methods allow for the creation of oxazoles from α-bromoacetophenones and amides.

Experimental Protocol: Synthesis of 2-Methyl-4-(2-bromo-4,6-dimethylphenyl)oxazole

  • In a round-bottom flask, combine this compound (1.0 equiv.) and acetamide (2.0 equiv.).

  • Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product via column chromatography.

Table 3: Representative Yields for Oxazole Synthesis

α-Bromoacetophenone DerivativeAmideConditionsYield (%)Reference
BromoacetophenoneBenzylamineI₂/K₂CO₃, DMF, 80 °C46[9][10]
α-DiazoketonesSubstituted AmidesCu(OTf)₂, DCE, 80 °Cup to 87[10]
α-BromoketonesBenzylamines[Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃BrGood[11]

Quinoxalines are formed by the condensation of an α-haloketone with an ortho-phenylenediamine.

Experimental Protocol: Synthesis of 2-(2-bromo-4,6-dimethylphenyl)quinoxaline

  • Dissolve this compound (1.0 equiv.) and o-phenylenediamine (1.1 equiv.) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux for 3-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, the product can be recrystallized from ethanol to improve purity.[12]

Table 4: Representative Yields for Quinoxaline Synthesis

α-Bromoacetophenone Derivativeo-PhenylenediamineConditionsYield (%)Reference
Substituted Phenacyl Bromideso-Phenylenediamine5% WO₃/ZrO₂, Reflux90-98[13]
2-Bromoacetophenoneso-PhenylenediamineEtOH, Reflux (catalyst-free)High[12]
α,α-Dibromoacetophenoneso-PhenylenediamineEtOH, RefluxGood[14]

Application in Drug Discovery: Kinase Inhibition

Many heterocyclic compounds derived from α-bromoacetophenones are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Thiazole, imidazole, and oxazole scaffolds are frequently found in kinase inhibitors that target pathways such as PI3K/Akt/mTOR and the RAF/MEK/ERK pathway.[15][16][17][18][19][20] The derivatization of this compound provides a direct route to novel compounds that can be screened for kinase inhibitory activity.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic workflow for derivatization and a simplified representation of a kinase signaling pathway that can be targeted by the resulting compounds.

G cluster_start Starting Material start This compound p1 Thiazole Derivative p2 Imidazole Derivative p3 Oxazole Derivative p4 Quinoxaline Derivative r1 Thiourea r1->p1 Hantzsch Synthesis r2 Amidine r2->p2 Condensation r3 Amide r3->p3 Robinson-Gabriel Type r4 o-Phenylenediamine r4->p4 Condensation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotes inhibitor Thiazole/Imidazole/Oxazole Derivative inhibitor->pi3k Inhibits inhibitor->mtor Inhibits

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves a two-step process starting from 2',4',6'-trimethylacetophenone. The first step is the selective bromination of the aromatic ring to yield 2-bromo-4,6-dimethylacetophenone. The second step is the α-bromination of the acetyl group of this intermediate to give the final product.

Q2: Which brominating agent is recommended for the α-bromination step?

Several brominating agents can be used for the α-bromination of ketones. Common choices include molecular bromine (Br₂) in an acidic solvent like acetic acid, or N-Bromosuccinimide (NBS), which is often preferred for its milder reaction conditions and selectivity.[1][2][3] For this specific substrate, which is already substituted and sterically hindered, NBS can be a good starting point to control the reaction and minimize side products.

Q3: Why is an acid catalyst often used in α-bromination of ketones?

Acid catalysts, such as acetic acid or a catalytic amount of HBr, are used to promote the formation of the enol intermediate from the ketone.[4] This enol form is the nucleophile that attacks the electrophilic bromine source. The rate-determining step in acid-catalyzed α-bromination is often the enolization of the ketone.[5][6][7]

Q4: What are the most common side reactions to be aware of?

The primary side reactions of concern are:

  • Polybromination: Addition of more than one bromine atom to the α-carbon of the acetyl group.[7][8] This can be minimized by careful control of the stoichiometry of the brominating agent.

  • Further Aromatic Bromination: Although the ring is already deactivated by the bromo and acetyl groups, harsh conditions could potentially lead to further substitution on the aromatic ring.

  • Degradation of the starting material or product: Prolonged reaction times or high temperatures can lead to decomposition.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.[9]2. Decomposition of reagents or product.3. Inefficient purification.1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature.2. Ensure the reaction is not overheating. Use an ice bath to control exothermic reactions, especially during the addition of the brominating agent.3. Optimize the work-up and purification steps. Ensure complete extraction and minimize losses during recrystallization or chromatography.
Formation of Multiple Products (as seen on TLC) 1. Polybromination at the α-position.[7][8]2. Competing bromination on the aromatic ring.[8][10]3. Presence of impurities in the starting material.1. Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and at a low temperature.2. Use milder reaction conditions. Consider using NBS instead of Br₂. Ensure the reaction temperature is controlled.3. Purify the starting material (2-bromo-4,6-dimethylacetophenone) before the α-bromination step.
Reaction is Very Slow or Stalled 1. Insufficient catalyst.2. Low reaction temperature.3. Deactivated substrate.1. Ensure the correct amount of acid catalyst is used. For acid-catalyzed reactions, the concentration of the acid is important.[6]2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. The starting material is somewhat sterically hindered, which can slow down the reaction. Allow for a longer reaction time.
Product is Difficult to Purify 1. Presence of closely related byproducts (e.g., polybrominated species).2. Oily product that is difficult to crystallize.1. Use column chromatography for purification if recrystallization is ineffective. A gradient elution might be necessary to separate products with similar polarities.2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,6-dimethylacetophenone (Aromatic Bromination)

This protocol is a general procedure and may require optimization.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2',4',6'-Trimethylacetophenone162.2316.2 g0.11.0
Iron(III) bromide (FeBr₃)295.560.3 g0.0010.01
Bromine (Br₂)159.8116.0 g (5.1 mL)0.11.0
Dichloromethane (DCM)84.93200 mL--

Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2',4',6'-trimethylacetophenone in dichloromethane.

  • Add iron(III) bromide to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add bromine, dissolved in a small amount of dichloromethane, from the dropping funnel over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain 2-bromo-4,6-dimethylacetophenone.

Step 2: Synthesis of this compound (α-Bromination)

This protocol is a general procedure and may require optimization.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2-Bromo-4,6-dimethylacetophenone241.1124.1 g0.11.0
N-Bromosuccinimide (NBS)177.9819.6 g0.111.1
Acetic Acid60.05250 mL--
Benzoyl Peroxide (BPO) (optional initiator)242.230.24 g0.0010.01

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4,6-dimethylacetophenone in acetic acid.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide (if a radical pathway is desired, though acid-catalyzed enolization is also common).

  • Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.

  • If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Aromatic Bromination cluster_step2 Step 2: α-Bromination start1 2',4',6'-Trimethylacetophenone reagents1 Br2, FeBr3 DCM, 0°C to RT reaction1 Aromatic Bromination Reaction start1->reaction1 reagents1->reaction1 workup1 Quench (Na2S2O3) Aqueous Work-up reaction1->workup1 purification1 Recrystallization / Chromatography workup1->purification1 intermediate 2-Bromo-4,6-dimethylacetophenone purification1->intermediate reagents2 NBS, Acetic Acid 50-60°C reaction2 α-Bromination Reaction intermediate->reaction2 reagents2->reaction2 workup2 Precipitation in Ice-Water Aqueous Work-up reaction2->workup2 purification2 Recrystallization / Chromatography workup2->purification2 product 2-Bromo-1-(2-bromo-4,6- dimethylphenyl)ethanone purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Experiment Start check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze impure Impure Product? low_yield->impure No incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature slightly low_yield->incomplete_rxn Yes polybromination Polybromination: - Use stoichiometric NBS - Slow addition at low temp impure->polybromination Yes success Successful Synthesis impure->success No incomplete_rxn->check_yield purification_issue Purification Issues: - Optimize solvent system - Use column chromatography polybromination->purification_issue purification_issue->check_yield

References

Technical Support Center: Synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, helping users identify potential causes and implement corrective measures.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene).Ensure the use of a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Verify the quality of the bromoacetyl halide. Consider optimizing reaction temperature and time.
Ineffective bromination of the aromatic ring.Use a suitable brominating agent and ensure appropriate reaction conditions (e.g., temperature, solvent). Monitor the reaction progress using techniques like TLC or GC to avoid incomplete reaction.
Formation of Multiple Products (Complex Mixture) Over-bromination of the aromatic ring.Carefully control the stoichiometry of the brominating agent. Lowering the reaction temperature can also help improve selectivity.
Bromination at undesired positions on the aromatic ring.The methyl groups and the acetyl group direct bromination to specific positions. However, harsh reaction conditions can lead to a loss of selectivity. Use milder brominating agents or conditions if possible.
Side reactions involving the α-bromo ketone moiety.The α-bromo ketone is reactive and can undergo further reactions. Ensure prompt work-up and purification after the reaction is complete to minimize degradation or side product formation.
Product is an Oil or Difficult to Crystallize Presence of impurities.The presence of byproducts can inhibit crystallization. Purify the crude product using column chromatography.
Residual solvent.Ensure all solvent is removed under reduced pressure.
Product Purity is Low After Purification Co-elution of byproducts during column chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase or a more efficient chromatography technique like HPLC.
Thermal decomposition during analysis (e.g., GC-MS).Use a lower injection port temperature if possible. Analyze the sample by other methods like LC-MS or NMR to confirm the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts typically arise from incomplete reactions or over-bromination. These can include:

  • 1-(2,4,6-trimethylphenyl)ethanone: The starting material for the bromination steps. Its presence indicates incomplete bromination.

  • 2-Bromo-1-(2,4,6-trimethylphenyl)ethanone: A mono-brominated intermediate.

  • 1-(2,4-Dibromo-6-methylphenyl)ethanone isomers: Resulting from bromination at different positions on the aromatic ring.

  • Poly-brominated species: Products with more than two bromine atoms on the aromatic ring or the acetyl group, resulting from excessive exposure to the brominating agent.

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the desired product and any byproducts. This allows for quenching the reaction at the optimal time to maximize the yield of the target compound.

Q3: What purification methods are most effective for removing the common byproducts?

A3: Column chromatography is the most common and effective method for purifying the crude product and removing the byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the desired product and separate it from less polar byproducts (like the starting material) and more polar byproducts. Recrystallization can also be effective if a suitable solvent system is found and the impurity levels are not excessively high.

Q4: Can the order of the bromination steps be changed?

A4: The synthesis typically involves the bromination of the aromatic ring followed by the bromination of the acetyl group. Reversing this order could lead to a different product distribution. The acetyl group is a deactivating group, which would influence the position of the first aromatic bromination. The specific reaction conditions would need to be carefully optimized for such a synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis. Note: This is a representative protocol and may require optimization based on laboratory conditions and available reagents.

Step 1: Friedel-Crafts Acylation of 1,3,5-Trimethylbenzene (Mesitylene)

  • To a stirred suspension of anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add bromoacetyl bromide or bromoacetyl chloride dropwise.

  • After the addition is complete, add 1,3,5-trimethylbenzene dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-1-(2,4,6-trimethylphenyl)ethanone.

Step 2: Aromatic Bromination

  • Dissolve the crude 2-bromo-1-(2,4,6-trimethylphenyl)ethanone in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent (e.g., N-bromosuccinimide and a catalytic amount of a radical initiator, or bromine in the presence of a Lewis acid) portion-wise or dropwise at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Byproduct Formation Pathway

Byproduct_Formation cluster_start Starting Materials cluster_intermediate Intermediate cluster_main_product Main Product cluster_byproducts Common Byproducts 1,3,5-Trimethylbenzene 1,3,5-Trimethylbenzene 1-(2,4,6-trimethylphenyl)ethanone 1-(2,4,6-trimethylphenyl)ethanone 1,3,5-Trimethylbenzene->1-(2,4,6-trimethylphenyl)ethanone Friedel-Crafts Acylation Bromoacetyl Halide Bromoacetyl Halide Bromoacetyl Halide->1-(2,4,6-trimethylphenyl)ethanone This compound This compound 1-(2,4,6-trimethylphenyl)ethanone->this compound Bromination (Aromatic & Acetyl) Unreacted_Starting_Material 1-(2,4,6-trimethylphenyl)ethanone 1-(2,4,6-trimethylphenyl)ethanone->Unreacted_Starting_Material Incomplete Bromination Mono_Brominated 2-Bromo-1-(2,4,6-trimethylphenyl)ethanone 1-(2,4,6-trimethylphenyl)ethanone->Mono_Brominated Incomplete Aromatic Bromination Isomeric_Byproducts Isomeric Dibromo-products 1-(2,4,6-trimethylphenyl)ethanone->Isomeric_Byproducts Non-selective Bromination Over_Brominated Poly-brominated Species This compound->Over_Brominated Excess Brominating Agent

Caption: Logical workflow of the synthesis and common byproduct formation pathways.

troubleshooting guide for the purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: My purified product is an off-white or yellowish solid, not the expected white crystalline solid. What could be the cause?

A1: A colored impurity is likely present. This could be due to several factors:

  • Residual Bromine: Lingering traces of bromine from the alpha-bromination step can impart a yellow or brownish color.

  • Side-Reaction Products: Impurities from the initial Friedel-Crafts acylation or subsequent bromination can be colored. For instance, poly-brominated species or degradation products.

  • Oxidation: The compound, like many alpha-bromo ketones, may be susceptible to slow decomposition or oxidation upon exposure to light and air, leading to colored byproducts.

Troubleshooting Steps:

  • Washing: Wash the crude product with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine.

  • Recrystallization: Attempt recrystallization from a suitable solvent system. A common starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane) to achieve good crystal formation and leave impurities in the mother liquor.

  • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through celite to remove the carbon before cooling.

Q2: After purification by column chromatography, I see multiple spots on my TLC plate, even in fractions that should contain the pure product. Why is this happening?

A2: This could indicate several issues:

  • On-Column Decomposition: Alpha-bromo ketones can be sensitive to the stationary phase, especially silica gel which is acidic. The compound may be degrading on the column.

  • Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your product and impurities.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by standard chromatography difficult.

Troubleshooting Steps:

  • Deactivate Silica Gel: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a neutral or basic additive, like triethylamine (0.1-1%), before packing the column.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Optimize TLC: Spend time developing an optimal solvent system using TLC. Test various combinations of solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to maximize the separation (ΔRf) between your product and the impurities.

  • Reverse-Phase Chromatography: If the impurities are difficult to separate using normal-phase chromatography, consider using reverse-phase HPLC or flash chromatography.[1][2]

Q3: My yield is significantly lower than expected after purification. What are the common causes of product loss?

A3: Low yield can be attributed to several factors throughout the purification process:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving starting material that is removed during purification.

  • Side Reactions: The formation of byproducts will inherently lower the theoretical yield of the desired product.

  • Loss During Work-up: Product may be lost during aqueous washes if it has some water solubility or if emulsions form.

  • Recrystallization Losses: It is normal to lose some product in the mother liquor during recrystallization. Multiple recrystallization steps will lead to diminishing yields.

  • Decomposition: As mentioned, the product may be degrading during purification steps.

Troubleshooting Steps:

  • Monitor Reaction: Use TLC or GC/LC-MS to monitor the reaction to ensure it has gone to completion before starting the work-up.

  • Optimize Reaction Conditions: Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.

  • Careful Work-up: Minimize the volume of aqueous washes and back-extract the aqueous layers with the organic solvent to recover any dissolved product.

  • Optimize Recrystallization: Carefully choose the recrystallization solvent to maximize the recovery of the pure product. Cooling the solution slowly and then at a lower temperature (e.g., in an ice bath or refrigerator) can improve crystal yield.

Q4: I am having trouble getting my compound to crystallize. It remains an oil. What can I do?

A4: The failure to crystallize can be due to the presence of impurities or the need for the right conditions for nucleation.

Troubleshooting Steps:

  • Purity Check: Ensure the oil is of high purity by TLC or NMR. If significant impurities are present, further purification by chromatography may be necessary.

  • Solvent Selection: Experiment with different solvent systems for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.

  • Induce Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.

    • Trituration: Add a non-polar solvent (like hexanes or pentane) to the oil and stir vigorously. This can sometimes induce solidification.

  • Concentration: Slowly evaporate the solvent from a solution of the compound. This can lead to the formation of crystals.

Quantitative Data Summary

The following table provides typical parameters for the purification of alpha-bromo ketones. Note that these are general guidelines and may need to be optimized for this compound.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/A
Mobile Phase (Eluent) 5-20% Ethyl Acetate in HexanesEthanol/Water, Ethyl Acetate/Hexanes
Typical Rf Value 0.3 - 0.5N/A
Expected Purity >95%>98%
Expected Recovery 70-90%60-80%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution of compounds using TLC.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling.

    • If the compound is too soluble, a co-solvent system (e.g., ethanol/water) can be used. Dissolve the compound in the better solvent (ethanol) and add the poorer solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the better solvent to redissolve the solid and allow it to cool.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.

    • If the solution is colored, you may add a spatula tip of activated carbon and heat for a few more minutes.

    • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Troubleshooting_Purification start Crude this compound tlc_check Analyze by TLC start->tlc_check single_spot Single Major Spot? tlc_check->single_spot recrystallize Recrystallization single_spot->recrystallize Yes column Column Chromatography single_spot->column No (Multiple Spots) product_oily Product is an Oil? recrystallize->product_oily column_issues Co-elution or On-Column Decomposition? column->column_issues recrystallize_success Pure Crystalline Product product_oily->recrystallize_success No change_solvent Change Solvent System / Triturate product_oily->change_solvent Yes change_solvent->recrystallize column_success Pure Fractions Collected column_issues->column_success No change_column_conditions Change Eluent / Use Neutralized Silica / Use Alumina column_issues->change_column_conditions Yes change_column_conditions->column

Caption: Troubleshooting workflow for the purification process.

Impurity_Formation cluster_synthesis Synthesis Steps reactant1 1-Bromo-3,5-dimethylbenzene ketone 1-(2-Bromo-4,6-dimethylphenyl)ethanone (Intermediate/Starting Material) reactant1->ketone Friedel-Crafts Acylation (AlCl3) impurity1 Unreacted Starting Materials reactant1->impurity1 reactant2 Bromoacetyl chloride reactant2->ketone reactant2->impurity1 bromine Br2 product This compound (Desired Product) bromine->product ketone->product Alpha-Bromination ketone->impurity1 impurity2 Poly-acylated Product ketone->impurity2 Side Reaction impurity3 Di-brominated Product (on acetyl group) product->impurity3 Over-bromination impurity4 Hydrolysis Product (alpha-hydroxy ketone) product->impurity4 Moisture

Caption: Potential impurity formation pathways.

References

Technical Support Center: Synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete activation of the ketone to its enol form.Ensure the use of an appropriate acid catalyst (e.g., HBr, glacial acetic acid) to facilitate enolization.[1]
Inactive brominating agent.Use a fresh, high-purity source of the brominating agent (e.g., Br₂, NBS).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Formation of Multiple Products (Low Purity) Dibromination: Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent (use of a slight excess, ~1.05 equivalents, is common).[2] Monitor the reaction closely using TLC and quench it once the starting material is consumed.
Aromatic Ring Bromination: Use of a strong Lewis acid catalyst or harsh reaction conditions.Avoid strong Lewis acids like AlCl₃ in excess, which can promote ring bromination.[3] Opt for acid-catalyzed enolization under milder conditions.
Unreacted Starting Material: Insufficient brominating agent or short reaction time.Increase the amount of brominating agent slightly or extend the reaction time, with careful monitoring to prevent over-bromination.
Product is an Oil and Difficult to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.[4]
Incorrect recrystallization solvent.Perform small-scale solvent screening to identify a suitable solvent or solvent system for recrystallization. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.[5][6]
Difficulty in Separating Product from Starting Material Similar polarities of the product and starting material.Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase) to improve separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the α-bromination of an aromatic ketone like 1-(2-bromo-4,6-dimethylphenyl)ethanone?

A1: The most straightforward route involves the reaction of the enolizable aromatic ketone with an electrophilic bromine source, such as molecular bromine (Br₂), under acidic conditions.[2] The acid catalyzes the formation of the nucleophilic enol intermediate, which then reacts with bromine.[1] N-Bromosuccinimide (NBS) is also a widely used brominating agent, often in the presence of a radical initiator or an acid catalyst.

Q2: How can I avoid dibromination at the α-position?

A2: To minimize the formation of the dibrominated product, it is crucial to carefully control the stoichiometry of the brominating agent. Using a slight excess (around 1.05 equivalents) is often sufficient.[2] Additionally, monitoring the reaction progress by Thin Layer Chromatography (TLC) and stopping the reaction as soon as the starting material is consumed can prevent over-bromination.[5]

Q3: Is there a risk of further bromination on the aromatic ring?

A3: Yes, especially if the reaction conditions are too harsh or if a strong Lewis acid catalyst is used. The presence of activating methyl groups on the ring can increase its susceptibility to electrophilic substitution. To favor α-bromination, it is advisable to use acid-catalyzed enolization rather than strong Lewis acids.[3]

Q4: What is a suitable method for purifying the crude this compound?

A4: Recrystallization is a common and effective method for purifying α-bromo ketones.[5] Suitable solvents can include ethanol, methanol, or a mixture of solvents like tert-butyl methyl ether and heptane.[7] If the crude product is an oil or highly impure, purification by column chromatography prior to recrystallization may be necessary.[4]

Q5: How should I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows for timely quenching of the reaction to maximize yield and purity.

Experimental Protocols

Protocol 1: α-Bromination using Molecular Bromine (Br₂) in Acetic Acid

This protocol is adapted from general procedures for the acid-catalyzed α-bromination of aromatic ketones.[2][8]

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • Glacial Acetic Acid

  • Molecular Bromine (Br₂)

  • Ice-water

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure for the recrystallization of α-bromo ketones.[5][7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of tert-butyl methyl ether and heptane)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. A second crop of crystals may be obtained by concentrating the mother liquor.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Acetic Acid add_br2 Add Bromine Solution start->add_br2 react Stir at Room Temperature add_br2->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product troubleshooting_guide cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 sol1a Optimize Reaction Time/Temp cause1->sol1a sol1b Check Reagent Stoichiometry cause1->sol1b sol2a Control Stoichiometry cause2->sol2a sol2b Use Milder Conditions cause2->sol2b sol3a Optimize Recrystallization cause3->sol3a sol3b Use Column Chromatography cause3->sol3b

References

side reactions and their prevention in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the α-bromination of a suitable precursor ketone. The logical starting material is 1-(2-bromo-4,6-dimethylphenyl)ethanone. This precursor would be synthesized via Friedel-Crafts acylation of 1-bromo-3,5-dimethylbenzene. The subsequent step is the selective bromination of the acetyl group's α-position.

Q2: What are the most common side reactions observed during the α-bromination step?

The most prevalent side reactions include:

  • Polybromination: Introduction of a second bromine atom at the α-position of the acetyl group, leading to the formation of 2,2-Dibromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.

  • Aromatic Ring Bromination: Electrophilic substitution on the dimethylphenyl ring, yielding isomers with an additional bromine atom on the aromatic nucleus. The electron-donating nature of the methyl groups can activate the ring towards this side reaction.[1][2]

  • Incomplete Reaction: Failure to achieve complete conversion of the starting material, resulting in a mixture of the desired product and 1-(2-bromo-4,6-dimethylphenyl)ethanone.

Q3: How can I minimize the formation of the polybrominated side product?

To reduce polybromination, it is crucial to carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is often sufficient.[3] Slower addition of the bromine source at a controlled temperature can also help prevent localized high concentrations that favor di-substitution.

Q4: What conditions favor α-bromination over aromatic ring bromination?

Acid-catalyzed α-bromination proceeds through an enol intermediate.[1][4][5] Conditions that favor enol formation will promote the desired reaction. The presence of a deactivating acyl group on the ring already disfavors further electrophilic aromatic substitution. However, to further suppress ring bromination, the reaction should ideally be carried out in the absence of strong Lewis acid catalysts that can activate the bromine and the aromatic ring.[6] Performing the reaction in the dark can also minimize radical-based aromatic bromination pathways.

Q5: What are suitable brominating agents for this synthesis?

Commonly used brominating agents for α-bromination of ketones include:

  • Bromine (Br₂): Often used in a solvent like acetic acid or methanol.[2][7]

  • N-Bromosuccinimide (NBS): A solid, easier-to-handle source of electrophilic bromine, often used with a catalytic amount of acid.[8][9]

  • Pyridine hydrobromide perbromide: A solid reagent that can offer better control over the reaction.[10]

  • Cupric Bromide (CuBr₂): Can be used for bromination, often requiring reflux conditions.[11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product with significant starting material remaining. 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess (1.05-1.1 eq.) of the brominating agent. 2. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 3. Gradually increase the reaction temperature, while monitoring for the formation of side products.
Presence of a significant amount of the di-bromo (α,α-dibromo) side product. 1. Excess of brominating agent. 2. Rapid addition of the brominating agent.1. Carefully control the stoichiometry of the brominating agent to near a 1:1 molar ratio with the starting ketone. 2. Add the brominating agent dropwise or in small portions over an extended period. 3. Maintain a lower reaction temperature.
Formation of isomers with bromine on the aromatic ring. 1. Presence of a strong Lewis acid catalyst. 2. High reaction temperature. 3. Use of a non-polar solvent that favors electrophilic aromatic substitution.1. Avoid using strong Lewis acids like AlCl₃. A protic acid catalyst (e.g., acetic acid, a small amount of HBr) is generally preferred for selective α-bromination.[4] 2. Conduct the reaction at the lowest effective temperature. 3. Use a more polar solvent like acetic acid or methanol.
Difficult purification of the final product. 1. Presence of multiple closely-eluting side products. 2. Residual acidic impurities.1. Optimize the reaction conditions to minimize side product formation. Consider using a different brominating agent. 2. Employ careful column chromatography with a suitable solvent system. 3. Ensure a thorough aqueous work-up, including a wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts like HBr.

Experimental Protocols

Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone (Precursor)

This reaction is a Friedel-Crafts acylation.

Materials:

  • 1-bromo-3,5-dimethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq.) to the suspension while stirring.

  • Add 1-bromo-3,5-dimethylbenzene (1.0 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-(2-bromo-4,6-dimethylphenyl)ethanone.

Synthesis of this compound

This procedure describes the α-bromination of the precursor ketone.

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Suitable solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • If using NBS, add it in one portion along with a catalytic amount of p-toluenesulfonic acid.

  • If using liquid bromine, add a solution of Br₂ (1.05 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates its consumption.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water.

  • If bromine was used, add a sodium thiosulfate solution to quench any unreacted bromine.

  • Extract the aqueous mixture with a suitable organic solvent.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to give this compound.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on the Yield and Purity of this compound.

Entry Brominating Agent (eq.) Catalyst Temperature (°C) Time (h) Yield of Desired Product (%) Key Impurities (%)
1Br₂ (1.1)Acetic Acid25475Di-bromo (15%), Starting Material (5%)
2Br₂ (1.5)Acetic Acid25460Di-bromo (30%), Starting Material (<2%)
3NBS (1.1)p-TSA (cat.)25385Di-bromo (8%), Starting Material (5%)
4Br₂ (1.1)AlCl₃ (0.1)25450Ring Bromination (20%), Di-bromo (10%)
5NBS (1.1)p-TSA (cat.)50280Di-bromo (12%), Ring Bromination (3%)

Visualizations

Synthesis_Pathway A 1-bromo-3,5-dimethylbenzene B 1-(2-bromo-4,6-dimethylphenyl)ethanone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C This compound B->C α-Bromination (Br2 or NBS) D 2,2-Dibromo-1-(2-bromo-4,6-dimethylphenyl)ethanone B->D Side Reaction: Polybromination E Ring Brominated Product B->E Side Reaction: Ring Bromination

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Major Impurity? start->q1 is_sm Starting Material q1->is_sm Yes is_poly Polybrominated Product q1->is_poly Yes is_ring Ring Brominated Product q1->is_ring Yes sol_sm Increase reaction time/temp or amount of brominating agent. is_sm->sol_sm sol_poly Decrease amount of brominating agent. Slow down addition. is_poly->sol_poly sol_ring Avoid strong Lewis acids. Use lower temperature. is_ring->sol_ring

Caption: Troubleshooting workflow for synthesis issues.

References

stability issues and degradation of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone?

A1: Like other α-bromo ketones, this compound is susceptible to degradation under certain conditions. The main concerns are:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the α-bromo group, forming the corresponding α-hydroxy ketone and hydrobromic acid (HBr).

  • Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent decomposition.[1]

  • Thermal Decomposition: Elevated temperatures can promote decomposition, often signaled by discoloration of the compound. For some related poly(p-substituted phenacyl methacrylates), thermal degradation begins at around 250°C.[2][3]

Q2: My sample of this compound has turned yellow/brown. What is the cause and is it still usable?

A2: Discoloration is a common sign of degradation in phenacyl bromides. It is often caused by the liberation of hydrogen bromide (HBr), which can then catalyze further decomposition.[4] The usability of the discolored reagent depends on the specific requirements of your experiment. For reactions sensitive to acidic conditions or requiring high purity, it is recommended to purify the compound before use (e.g., by recrystallization) or to use a fresh, pure sample.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air. Refrigeration is often recommended for long-term storage of reactive α-bromo ketones.

Q4: What are the main safety precautions to consider when handling this compound?

A4: this compound is expected to be a potent lachrymator (causes tearing) and an irritant. Therefore, it is crucial to handle it in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution
Potential Cause Troubleshooting Steps
Degraded Reagent Use a fresh or purified sample of this compound. Discoloration can be an indicator of degradation.
Steric Hindrance The ortho-bromo and two ortho-methyl groups on the phenyl ring create significant steric hindrance. This can slow down the rate of nucleophilic substitution.[5] Consider using a less bulky nucleophile if possible, increasing the reaction temperature, or extending the reaction time.
Side Reactions (e.g., Favorskii Rearrangement) The Favorskii rearrangement is a common side reaction for α-halo ketones with an α'-hydrogen in the presence of a base.[6][7][8][9][10] To minimize this, consider using a non-nucleophilic base or carefully controlling the reaction temperature. The steric hindrance in this specific molecule might disfavor the formation of the cyclopropanone intermediate required for the typical Favorskii mechanism.
Side Reactions (Elimination) In the presence of a strong, non-nucleophilic base, elimination of HBr to form an α,β-unsaturated ketone can compete with substitution. Use a milder base or a nucleophile that is not strongly basic.
Inappropriate Solvent The choice of solvent can influence the reaction rate and pathway. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Di-substitution or Further Reactions If the nucleophile or other reagents can react further with the desired product, multiple products may be observed. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time to maximize the yield of the desired product.
Impure Starting Material Impurities in the this compound can lead to the formation of side products. Ensure the purity of your starting material. Common impurities can include the unbrominated ketone precursor or dibrominated byproducts.
Reaction with Solvent Some nucleophilic solvents (e.g., alcohols in the presence of a base) can react with the α-bromo ketone. Choose an inert solvent for your reaction.

Data Presentation

Table 1: Photodegradation Quantum Yields of Analogous α-Haloacetophenones

CompoundQuantum Yield (Φ)WavelengthReference
α-Bromoacetophenone0.41365 nm[1]
α-Chloroacetophenone0.88365 nm[1]

Note: The quantum yield represents the number of molecules undergoing a specific event (in this case, photodegradation) for each photon absorbed.[11] A higher quantum yield indicates greater sensitivity to light.

Table 2: Thermal Decomposition Data for an Analogous Polymer

CompoundOnset of DecompositionMain Decomposition StepsReference
Poly(p-fluorophenacyl methacrylate)242°C252-336°C, 340-395°C, 401-450°C[3]

Note: This data is for a polymeric material containing a phenacyl group and may not be directly representative of the small molecule's thermal stability.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This is a general procedure and may require optimization for specific nucleophiles and reaction conditions.

  • Reagent Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) in a flame-dried round-bottom flask under an inert atmosphere.

  • Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires a base for deprotonation, add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature, depending on the reactivity of the nucleophile and the steric hindrance of the substrate. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Diagram 1: Potential Degradation Pathways

Potential Degradation Pathways A This compound B α-Hydroxy Ketone + HBr A->B  Moisture (Hydrolysis) C Radical Intermediates A->C  Light (Photodegradation) D Decomposition Products A->D  Heat (Thermal Decomposition) C->D

Caption: Potential degradation pathways of the title compound.

Diagram 2: Experimental Workflow for Nucleophilic Substitution

Experimental Workflow for Nucleophilic Substitution Start Start ReagentPrep Prepare solution of α-bromo ketone in anhydrous solvent Start->ReagentPrep NucAdd Add nucleophile (and base if needed) ReagentPrep->NucAdd Reaction Stir at appropriate temperature NucAdd->Reaction Monitor Monitor reaction by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and extract product Monitor->Workup Reaction complete Purify Purify by chromatography or recrystallization Workup->Purify End Characterize pure product Purify->End

Caption: General workflow for nucleophilic substitution reactions.

Diagram 3: Signaling Pathway Inhibition by Covalent Modification

α-Bromoacetophenones have been identified as covalent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[12] Covalent inhibitors form a permanent bond with their target protein, leading to irreversible inhibition. This diagram illustrates a simplified signaling pathway where a PTP is covalently inhibited.

Covalent Inhibition of a Protein Tyrosine Phosphatase (PTP) cluster_0 Normal Signaling cluster_1 Inhibited Signaling Receptor Receptor Tyrosine Kinase (RTK) SubstrateP Phosphorylated Substrate Receptor->SubstrateP Phosphorylation PTP Protein Tyrosine Phosphatase (PTP) SubstrateP->PTP Substrate Dephosphorylated Substrate PTP->Substrate Dephosphorylation Downstream Downstream Signaling Inactive Substrate->Downstream Receptor2 Receptor Tyrosine Kinase (RTK) SubstrateP2 Phosphorylated Substrate Receptor2->SubstrateP2 Phosphorylation Downstream2 Sustained Downstream Signaling SubstrateP2->Downstream2 Inhibitor α-Bromo Ketone Inhibitor PTP_Inhibited Covalently Inhibited PTP Inhibitor->PTP_Inhibited Covalent Modification

References

resolving inconsistencies in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield or no desired product at all. What could be the reasons?

  • Answer: Several factors can contribute to a low yield. Firstly, the purity of the starting material, 1-(2-bromo-4,6-dimethylphenyl)ethanone, is crucial. Impurities can interfere with the reaction. Secondly, the choice and activity of the brominating agent are critical. Ensure that the brominating agent (e.g., N-Bromosuccinimide, Bromine) is fresh and has been stored correctly. The reaction conditions, such as temperature and reaction time, also play a significant role. For the α-bromination of acetophenones, temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.[1][2]

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My TLC and NMR analysis show multiple spots/peaks, indicating the presence of side products. What are the likely side products and how can I minimize their formation?

  • Answer: The most common side reactions in the α-bromination of ketones are polybromination and aromatic ring bromination.

    • Di-α-bromination: The formation of 2,2-Dibromo-1-(2-bromo-4,6-dimethylphenyl)ethanone can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Careful control of the stoichiometry of the brominating agent is essential.

    • Ring Bromination: The methyl groups on the phenyl ring are activating, which can lead to electrophilic substitution on the aromatic ring, especially if a strong Lewis acid catalyst is present or if the reaction conditions are harsh. Using a milder brominating agent like N-Bromosuccinimide (NBS) can help to selectively achieve α-bromination over ring bromination.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. It remains an oil or co-elutes with impurities during column chromatography. What purification strategies can I employ?

  • Answer: The purification of poly-brominated aromatic compounds can be challenging due to their similar polarities.

    • Crystallization: If the product is a solid, recrystallization is the preferred method of purification. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures should be chosen. Common solvent systems for aromatic ketones include ethanol/water, and hexane/ethyl acetate mixtures.[3]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is a viable option. A careful selection of the eluent system is necessary to achieve good separation. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can be effective.

    • Trituration: If the product is an oil due to residual solvent or minor impurities, trituration with a non-polar solvent like hexanes can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the α-bromination of ketones? A1: An acid catalyst promotes the formation of the enol tautomer of the ketone. The enol is the reactive intermediate that attacks the electrophilic bromine source. This acid-catalyzed enolization is often the rate-determining step of the reaction.

Q2: Which brominating agent is most suitable for this synthesis? A2: The choice of brominating agent can significantly impact the selectivity and yield of the reaction.

  • Bromine (Br₂): A common and effective brominating agent, often used with an acid catalyst. However, it can be corrosive and may lead to side reactions if not used carefully.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent, which can minimize ring bromination. It is often used with a radical initiator or light, but can also be used under acidic conditions.

  • Copper(II) Bromide (CuBr₂): Can be used for the α-bromination of ketones, often in a solvent like ethyl acetate or chloroform.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: What are the safety precautions I should take during this synthesis? A4: Bromine and its derivatives are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for the α-Bromination of Substituted Acetophenones.

Brominating AgentCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Bromine (Br₂)Sulfuric AcidChloroform65581[4]
Pyridine hydrobromide perbromideAcetic AcidAcetic Acid90385[1]
N-Bromosuccinimide (NBS)-Acetic Acid903Low[1]
Copper(II) Bromide (CuBr₂)-Acetic Acid903~60[1]

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 1-(2-Bromo-4,6-dimethylphenyl)ethanone

This protocol describes the synthesis of the starting material via a Friedel-Crafts acylation reaction.

Diagram: Workflow for the Synthesis of the Starting Material

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Charge flask with 1-bromo-3,5-dimethylbenzene and a solvent (e.g., DCM) B Cool the mixture in an ice bath A->B C Slowly add anhydrous AlCl₃ B->C D Add acetyl chloride dropwise C->D E Stir at room temperature D->E F Quench with ice-water E->F G Extract with an organic solvent F->G H Wash with NaHCO₃ and brine G->H I Dry over Na₂SO₄ H->I J Evaporate the solvent I->J K Purify by column chromatography or recrystallization J->K L Characterize the product K->L

Caption: Workflow for the synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3,5-dimethylbenzene in a suitable solvent such as dichloromethane. Cool the mixture in an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled solution while stirring.

  • Acylation: Add acetyl chloride dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound

This protocol is an adaptation based on the α-bromination of similar acetophenones.

Diagram: Signaling Pathway for α-Bromination of a Ketone

G Ketone 1-(2-bromo-4,6-dimethylphenyl)ethanone Enol Enol Intermediate Ketone->Enol Protonation & Tautomerization H_plus H⁺ (Acid Catalyst) H_plus->Ketone Product This compound Enol->Product Nucleophilic Attack Br2 Br₂ (Brominating Agent) Br2->Enol HBr HBr Product->HBr Deprotonation

Caption: Acid-catalyzed α-bromination of 1-(2-bromo-4,6-dimethylphenyl)ethanone.

Methodology:

  • Reaction Setup: Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Addition of Brominating Agent: While stirring, add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise to the reaction mixture. The amount of brominating agent should be carefully controlled to be slightly more than one equivalent.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-90°C) and monitor the progress by TLC. The reaction time will vary depending on the chosen conditions.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by pouring it into cold water.

  • Extraction: Extract the product with an organic solvent.

  • Washing: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References

impact of solvent and temperature on 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the impact of solvent and temperature to ensure a successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The typical starting material for this synthesis is 1-(2-bromo-4,6-dimethylphenyl)ethanone. The reaction involves the selective α-bromination of the acetyl group.

Q2: Which brominating agent is most suitable for this synthesis?

Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be effective for the α-bromination of ketones.[1] Elemental bromine is often used with an acid catalyst like acetic acid, but it is highly corrosive and requires careful handling. NBS is a solid and often considered a safer alternative, which can be used with a radical initiator or an acid catalyst. For substrates prone to side reactions, copper(II) bromide can offer higher selectivity for α-bromination.

Q3: How can I avoid bromination of the aromatic ring?

The presence of a bromine atom and two methyl groups on the aromatic ring already influences its reactivity. To favor α-bromination of the acetyl group over further substitution on the aromatic ring, it is crucial to use non-polar, anhydrous solvents and controlled stoichiometric amounts of the brominating agent (typically 1.0-1.1 equivalents).[2] Acid-catalyzed conditions generally favor the formation of the enol, leading to α-substitution.

Q4: What is the role of an acid catalyst in this reaction?

An acid catalyst, such as acetic acid or a small amount of HBr, promotes the formation of the enol intermediate. The rate-determining step in acid-catalyzed α-bromination is the formation of this enol, which then rapidly reacts with the electrophilic bromine source.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Inactive brominating agent. 3. Insufficient reaction time. 4. Steric hindrance from the ortho-bromo and methyl groups slowing down the reaction.1. Gently increase the reaction temperature (e.g., to 40-60°C) and monitor the reaction closely by TLC. 2. Use a fresh, unopened container of the brominating agent or purify it before use. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. 4. Consider using a more reactive brominating system or a higher temperature, while carefully monitoring for side reactions.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination leading to α,α-dibrominated product. 2. Further bromination on the aromatic ring.1. Carefully control the stoichiometry of the brominating agent, using no more than 1.1 equivalents. 2. Use a non-polar, anhydrous solvent to suppress electrophilic aromatic substitution. Protecting the ketone as an enol ether before bromination and subsequent hydrolysis can also improve selectivity.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of closely related byproducts. 3. The product is an oil or low-melting solid.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions (temperature, solvent, reaction time) to minimize byproduct formation. Column chromatography on silica gel is an effective purification method. 3. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a crystal. If it remains an oil, purification by column chromatography is recommended.

Data Presentation

The following tables summarize the illustrative impact of solvent and temperature on the yield and reaction time for the synthesis of this compound. This data is extrapolated from studies on similar acetophenone derivatives and should be used as a guideline for optimization.

Table 1: Effect of Solvent on Reaction Yield and Time

Solvent Temperature (°C) Reaction Time (hours) Yield (%) Notes
Dichloromethane40 (reflux)485Good selectivity for mono-bromination observed in similar systems.[3]
Glacial Acetic Acid90378Higher temperatures may be required, but risk of side reactions increases.[4]
Carbon Tetrachloride77 (reflux)675Non-polar solvent, may require longer reaction times.
Ethyl Acetate77 (reflux)582A common solvent for brominations with CuBr₂.[5]
Methanol25865Polar protic solvent, may lead to byproducts if water is present.

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C) Solvent Reaction Time (hours) Yield (%) Notes
10Dichloromethane860Reaction is slow at lower temperatures.[6]
25 (Room Temp)Dichloromethane675A good starting point for optimization.
40 (reflux)Dichloromethane485Optimal temperature for this solvent in related reactions.[3]
60Dichloromethane380Higher temperatures may not necessarily improve yield and can lead to impurities.
90Glacial Acetic Acid378A higher temperature is often used with acetic acid as the solvent.[4]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Dichloromethane

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (anhydrous)

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH) or a radical initiator (e.g., AIBN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Add N-Bromosuccinimide (1.05 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 40°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Bromination using Bromine in Glacial Acetic Acid

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice-water

  • Saturated sodium bicarbonate solution

  • An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Solvent add_reagent Add Brominating Agent start->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Pure Product purify->end logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes solvent Solvent Choice yield Yield solvent->yield Polarity affects rate and solubility selectivity Selectivity (α- vs. Ring Bromination) solvent->selectivity Non-polar favors α-bromination byproducts Byproduct Formation solvent->byproducts Protic solvents can lead to side reactions temperature Temperature temperature->yield Optimal range exists reaction_rate Reaction Rate temperature->reaction_rate Higher temp. increases rate temperature->byproducts Too high temp. increases byproducts

References

catalyst selection for efficient synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the efficient synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question: The reaction is sluggish or incomplete, with a significant amount of starting material remaining. What are the possible causes and solutions?

Answer:

  • Low Reaction Temperature: The activation energy for the bromination may not be met.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For α-bromination of acetophenones, temperatures can range from room temperature to reflux, depending on the substrate and brominating agent.

  • Insufficient Catalyst Activity: If using a catalyst, it may be deactivated or not present in a sufficient amount.

    • Solution: Ensure the catalyst is fresh and anhydrous. Consider increasing the catalyst loading incrementally. For acid-catalyzed reactions, ensure the acid is of appropriate concentration.

  • Poor Solubility of Starting Material: The starting material, 1-(2-bromo-4,6-dimethylphenyl)ethanone, may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.

    • Solution: Select a solvent in which the starting material is more soluble at the reaction temperature. Common solvents for bromination include chloroform, acetic acid, or ethyl acetate.[1][2]

Question: The formation of multiple products is observed, indicating a lack of selectivity. How can I improve the selectivity for the desired product?

Answer:

  • Over-bromination: The desired product may be further brominated to yield di- or tri-brominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) can sometimes offer better control over mono-bromination compared to liquid bromine.[3] Adding the brominating agent slowly and in portions can also help maintain a low concentration and reduce over-bromination.

  • Side Reactions: The reaction conditions may be promoting unwanted side reactions.

    • Solution: Adjust the reaction temperature. Lowering the temperature can sometimes increase selectivity. Also, consider the use of a milder brominating agent.

Question: I am having difficulty purifying the final product. What purification strategies are recommended?

Answer:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solution: A common technique involves dissolving the crude product in a hot solvent, such as ethyl acetate, followed by the addition of a less polar solvent like hexanes to induce crystallization upon cooling.[4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.

    • Solution: Use a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve separation. Monitor the fractions by TLC to isolate the pure product.

  • Washing: The crude product can be washed to remove certain impurities.

    • Solution: Washing the organic layer with an aqueous solution of sodium thiosulfate can remove unreacted bromine, and a wash with sodium bicarbonate can neutralize any acidic byproducts.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts or reagents used for the α-bromination of acetophenones?

A1: Several reagents can be used for the α-bromination of acetophenones. Common choices include:

  • N-Bromosuccinimide (NBS): Often used for selective mono-bromination and is considered an eco-friendly alternative to liquid bromine.[3]

  • Cupric Bromide (CuBr2): Can be used for the bromination of ketones.[2]

  • Bromine (Br2): A traditional brominating agent, often used in the presence of an acid catalyst like sulfuric acid or in a solvent like chloroform.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): Provides a quantitative measure of the conversion of the starting material.[4]

  • ¹H NMR Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount in the laboratory. Key precautions include:

  • Handling Brominating Agents: Bromine and NBS are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvent Safety: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Aqueous waste containing bromine should be quenched with a reducing agent like sodium thiosulfate before disposal.[4]

Catalyst and Reagent Comparison

Catalyst/ReagentTypical Solvent(s)Typical TemperatureAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Water, PEG-400, Methanol, DichloromethaneVaries, can be done under ultrasonic irradiationEco-friendly, selective for mono-bromination.[3]Can be less reactive than Br2.
Cupric Bromide (CuBr2) Ethyl acetateRefluxSolid reagent, easier to handle than Br2.May require higher temperatures and longer reaction times.[2]
Bromine (Br2) / H₂SO₄ Chloroform338 KHighly reactive, readily available.Toxic, corrosive, can lead to over-bromination.[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on methods for analogous compounds. Note: This is a hypothetical protocol and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • AIBN (Azobisisobutyronitrile) - radical initiator (optional, for NBS bromination)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove succinimide.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in DCM add_reagents Add NBS and AIBN start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash_thiosulfate Wash with Na₂S₂O₃ filter_succinimide->wash_thiosulfate wash_bicarbonate Wash with NaHCO₃ wash_thiosulfate->wash_bicarbonate wash_brine Wash with Brine wash_bicarbonate->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_incomplete Incomplete Reaction cluster_selectivity Poor Selectivity cluster_purification_issue Purification Difficulty start Problem Encountered incomplete Incomplete Reaction start->incomplete selectivity Poor Selectivity start->selectivity purification Purification Difficulty start->purification cause_temp Low Temperature? incomplete->cause_temp cause_catalyst Inactive Catalyst? incomplete->cause_catalyst cause_solubility Poor Solubility? incomplete->cause_solubility solution_temp Increase Temperature cause_temp->solution_temp solution_catalyst Use Fresh/More Catalyst cause_catalyst->solution_catalyst solution_solvent Change Solvent cause_solubility->solution_solvent cause_over_bromination Over-bromination? selectivity->cause_over_bromination cause_side_reactions Side Reactions? selectivity->cause_side_reactions solution_stoichiometry Control Stoichiometry cause_over_bromination->solution_stoichiometry solution_conditions Adjust Temperature cause_side_reactions->solution_conditions solution_recrystallization Try Recrystallization purification->solution_recrystallization solution_chromatography Use Column Chromatography purification->solution_chromatography

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

comparative analysis of different synthetic routes to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for the preparation of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a potentially valuable building block in medicinal chemistry and organic synthesis. The presented route is a two-step sequence involving a Friedel-Crafts acylation followed by an α-bromination. This approach is favored due to its high regioselectivity and the commercial availability of the starting materials. Alternative routes involving different sequences of bromination and acylation are generally less efficient due to challenges in controlling the regioselectivity of the bromination steps, which would likely result in a complex mixture of isomers requiring difficult purification.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis. The data is based on established procedures for analogous reactions and provides expected benchmarks for yield and reaction conditions.

StepReactionKey ReagentsCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1Friedel-Crafts Acylation1-bromo-3,5-dimethylbenzene, Acetyl chlorideAlCl₃Dichloromethane (DCM)0 to 402 - 475 - 85
2α-Bromination1-(2-bromo-4,6-dimethylphenyl)ethanone, N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TSA)Acetonitrile801 - 280 - 90

Logical Relationship of the Synthetic Pathway

The synthesis of this compound is most strategically approached via a two-step process. The initial Friedel-Crafts acylation establishes the acetophenone core, followed by a selective α-bromination.

Synthetic Pathway to this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination A 1-bromo-3,5-dimethylbenzene C 1-(2-bromo-4,6-dimethylphenyl)ethanone A->C AlCl₃, DCM B Acetyl chloride B->C AlCl₃, DCM E This compound C->E p-TSA, Acetonitrile D N-Bromosuccinimide (NBS) D->E p-TSA, Acetonitrile General Experimental Workflow Start Start Setup Reaction Setup (Flask, Stirrer, N2 atm) Start->Setup Reagents1 Add AlCl3 and DCM Setup->Reagents1 Cool1 Cool to 0 °C Reagents1->Cool1 Add_AcCl Add Acetyl Chloride Cool1->Add_AcCl Add_Substrate Add 1-bromo-3,5-dimethylbenzene Add_AcCl->Add_Substrate React1 Reflux (2-3 h) Add_Substrate->React1 Workup1 Quench with HCl/ice React1->Workup1 Extract1 Extraction & Washing Workup1->Extract1 Dry1 Dry & Concentrate Extract1->Dry1 Purify1 Purify Precursor Dry1->Purify1 Precursor 1-(2-bromo-4,6-dimethylphenyl)ethanone Purify1->Precursor Reagents2 Dissolve Precursor in Acetonitrile Precursor->Reagents2 Add_NBS_pTSA Add NBS and p-TSA Reagents2->Add_NBS_pTSA React2 Reflux (1-2 h) Add_NBS_pTSA->React2 Workup2 Solvent Removal React2->Workup2 Dissolve Dissolve in Organic Solvent Workup2->Dissolve Wash2 Washing (H2O, Na2S2O3, Brine) Dissolve->Wash2 Dry2 Dry & Concentrate Wash2->Dry2 Purify2 Recrystallize Final Product Dry2->Purify2 End Final Product Purify2->End

Navigating Reactivity: A Comparative Analysis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone and Other Brominated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry and drug development, the reactivity of intermediates is a critical parameter influencing reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone with other brominated ketones, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data on nucleophilic substitution reactions, highlighting the impact of steric and electronic factors on reactivity.

Executive Summary

This compound, a di-ortho-substituted phenacyl bromide, is anticipated to exhibit significantly diminished reactivity in nucleophilic substitution reactions compared to its non-ortho-substituted counterparts. This reduced reactivity is primarily attributed to the substantial steric hindrance imposed by the ortho-bromo and ortho-methyl substituents, which shield the electrophilic α-carbon from nucleophilic attack. This guide presents a quantitative comparison of reaction rates for various substituted phenacyl bromides to illustrate this principle.

Comparative Reactivity Data

The following table summarizes the second-order rate constants (k) for the reaction of various substituted α-bromopropiophenones with tert-butylamine. This data, adapted from a study by Kalendra and Sickles, provides a clear quantitative comparison of how ortho-substituents dramatically decrease reactivity compared to meta and para-substituents.[1]

Substituent on Phenacyl RingRate Constant (k x 10³ L M⁻¹ min⁻¹)Relative Reactivity (to unsubstituted)
Ortho-Substituted Series
o-OCH₃7.640.37
o-CH₃5.310.26
o-Cl2.850.14
o-CF₃2.400.12
Meta/Para-Substituted Series
p-CH₃12.70.62
H (unsubstituted)20.51.00
p-Cl20.00.98
m-Cl23.61.15
p-CF₃27.31.33

Analysis: The data clearly demonstrates that ortho-substitution leads to a marked decrease in the rate of nucleophilic substitution. For instance, an ortho-methyl group reduces the reactivity to about 26% of the unsubstituted phenacyl bromide. Given that this compound possesses two ortho substituents (a bromo and a methyl group), its reactivity is expected to be even lower than the ortho-substituted examples listed. In contrast, meta and para substituents show a trend where electron-withdrawing groups slightly increase the reaction rate, consistent with the electronic effects on the electrophilicity of the carbonyl carbon.[1]

Experimental Protocols

The following is a representative experimental protocol for determining the reaction kinetics of brominated ketones with a nucleophile, based on common methodologies in the field.

Objective: To determine the second-order rate constant for the reaction of a substituted phenacyl bromide with a nucleophile (e.g., tert-butylamine) via UV-Vis spectrophotometry.

Materials:

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)

  • Nucleophile (e.g., tert-butylamine)

  • Solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenacyl bromide in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1.0 M).

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the phenacyl bromide stock solution and dilute with the solvent to a final volume that gives an appropriate initial absorbance reading at a wavelength where the product absorbs and the reactant does not (determined by prior spectral analysis).

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with unequal initial concentrations of reactants is: ln([B]₀[A] / [A]₀[B]) = ([B]₀ - [A]₀)kt where [A] and [B] are the concentrations of the phenacyl bromide and nucleophile, respectively, at time t, and [A]₀ and [B]₀ are their initial concentrations.

    • Alternatively, if the concentration of the nucleophile is in large excess (pseudo-first-order conditions), the rate law simplifies to: ln([A] / [A]₀) = -k't where k' = k[B]₀.

    • Plot the appropriate function of concentration versus time to obtain a linear plot, the slope of which can be used to determine the rate constant, k.

Visualizing Reactivity Factors

The following diagrams illustrate the key concepts influencing the reactivity of substituted phenacyl bromides.

G cluster_ortho Ortho-Substituted Phenacyl Bromide cluster_para Para-Substituted Phenacyl Bromide Ortho_Substituent Ortho Substituent (e.g., -Br, -CH3) Alpha_Carbon_Ortho α-Carbon (Electrophilic Center) Nucleophile_Ortho Nucleophile Nucleophile_Ortho->Alpha_Carbon_Ortho Attack Impeded Steric_Hindrance Steric Hindrance Para_Substituent Para Substituent (e.g., -NO2, -OCH3) Alpha_Carbon_Para α-Carbon (Electrophilic Center) Para_Substituent->Alpha_Carbon_Para Inductive/Resonance Effect Nucleophile_Para Nucleophile Nucleophile_Para->Alpha_Carbon_Para Unhindered Attack Electronic_Effect Electronic Effect

Figure 1: Steric vs. Electronic Effects on Reactivity.

The diagram above illustrates the dominant factors influencing the reactivity of ortho- and para-substituted phenacyl bromides. In ortho-substituted compounds, steric hindrance from the bulky substituent impedes the approach of the nucleophile to the electrophilic α-carbon, thus slowing down the reaction. For para-substituted compounds, the substituent is too distant to cause significant steric hindrance; instead, its electronic properties (electron-donating or -withdrawing) influence the electrophilicity of the α-carbon through inductive and resonance effects, thereby modulating the reaction rate.

G Start Prepare Reactant Solutions Equilibrate Equilibrate Spectrophotometer Start->Equilibrate Mix Mix Reactants in Cuvette Equilibrate->Mix Measure Record Absorbance vs. Time Mix->Measure Analyze Plot Kinetic Data Measure->Analyze Calculate Determine Rate Constant (k) Analyze->Calculate

Figure 2: Experimental Workflow for Kinetic Analysis.

This flowchart outlines the key steps in a typical experimental workflow for determining the reaction kinetics of a brominated ketone with a nucleophile using UV-Vis spectrophotometry.

Conclusion

The reactivity of this compound is predicted to be significantly lower than that of less sterically hindered phenacyl bromides. The presence of two ortho substituents creates a crowded environment around the reactive center, making nucleophilic attack challenging. This understanding is crucial for designing synthetic strategies, as reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of smaller, more potent nucleophiles) to achieve reasonable yields. The provided data and protocols offer a solid foundation for researchers to make informed decisions when working with this and structurally similar compounds.

References

A Comparative Guide to the Analytical Validation of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is proposed for the quantitative determination of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone and its potential impurities.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Experimental Protocol: Analytical Method Validation

The following section details the experimental protocols for the validation of the proposed HPLC method to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

2.1 Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare solutions of potential impurities, if available.

    • Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).

    • Inject each of these solutions individually into the HPLC system.

    • Inject a mixed solution containing the reference standard and potential impurities.

    • The retention times of the analyte and impurities should be sufficiently different to allow for baseline separation. Peak purity analysis of the analyte peak should be performed using a photodiode array (PDA) detector to confirm no co-eluting peaks.

2.2 Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.

    • Inject each calibration standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

2.3 Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the proposed HPLC method.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

2.4 Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies. The %RSD should be ≤ 2%.

2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate the LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

2.6 Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (e.g., Acetonitrile:Water 68:32 and 72:28)

    • Analyze a sample with each modified condition.

    • Evaluate the effect on the results (e.g., retention time, peak area, resolution). The results should not be significantly affected.

Mandatory Visualizations

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol prep Prepare Reference Standards and Samples protocol->prep robustness Robustness Testing protocol->robustness specificity Specificity Analysis prep->specificity linearity Linearity & Range prep->linearity accuracy Accuracy (Recovery) prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision data_analysis Data Analysis and Statistical Evaluation specificity->data_analysis lod_loq LOD & LOQ Determination linearity->lod_loq linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Validated Method report->end

Caption: Experimental workflow for the analytical validation of the HPLC method.

Validation_Parameters validated_method Reliable & Validated Analytical Method specificity Specificity specificity->validated_method linearity Linearity linearity->validated_method range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision robustness Robustness robustness->validated_method range->accuracy range->precision loq->accuracy loq->precision

Spectroscopic Comparison of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone with its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the target molecule, 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, with its synthetic precursors, 1,3-dimethyl-5-bromobenzene and 2-bromoacetyl bromide. The synthesis of the target compound is typically achieved through a Friedel-Crafts acylation reaction. This document presents a comparative analysis of the key spectroscopic features (¹H NMR, IR, and Mass Spectrometry) of these compounds, supported by experimental data and protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. Due to the limited availability of direct spectroscopic data for the final product, data for the closely related structure, 2-bromo-1-(2,4-dimethylphenyl)ethanone, is included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsMethyl ProtonsMethylene Protons
1,3-dimethyl-5-bromobenzene7.11 (s, 1H), 6.94 (s, 2H)2.28 (s, 6H)-
2-bromoacetyl bromide--4.12 (s, 2H)
2-bromo-1-(2,4-dimethylphenyl)ethanone7.65 (d), 7.15 (s), 7.10 (d)2.45 (s, 3H), 2.35 (s, 3H)4.35 (s, 2H)
This compound (Predicted) ~7.2-7.4 (s, 2H)~2.3-2.5 (s, 6H)~4.4 (s, 2H)

Table 2: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundC=O StretchC-Br StretchAromatic C-H Stretch
1,3-dimethyl-5-bromobenzene-~680~3000-3100
2-bromoacetyl bromide~1770~650-
2-bromo-1-(2,4-dimethylphenyl)ethanone~1690~600~3000-3100
This compound (Predicted) ~1690-1700~600-700 (multiple)~3000-3100

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
1,3-dimethyl-5-bromobenzene184/186 (approx. 1:1 ratio)105 (M-Br)
2-bromoacetyl bromide200/202/204 (approx. 1:2:1 ratio)121/123 (M-Br), 79/81 (Br)
2-bromo-1-(2,4-dimethylphenyl)ethanone226/228 (approx. 1:1 ratio)147 (M-Br), 119 (C₉H₁₁)
This compound 304/306/308 (approx. 1:2:1 ratio)225/227 (M-Br), 146 (M-Br₂)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of the target compound from its precursors.

Materials:

  • 1,3-dimethyl-5-bromobenzene

  • 2-bromoacetyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1,3-dimethyl-5-bromobenzene (1.0 equivalent) in dry dichloromethane to the cooled suspension with stirring.

  • To this mixture, add 2-bromoacetyl bromide (1.05 equivalents) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

  • ¹H NMR Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) and spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: Spectra were recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic pathway for the formation of this compound from its precursors via a Friedel-Crafts acylation reaction.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 1,3-dimethyl-5-bromobenzene C This compound A->C Friedel-Crafts Acylation B 2-bromoacetyl bromide B->C R AlCl3 (Lewis Acid Catalyst) Dichloromethane (Solvent)

Caption: Synthetic pathway of this compound.

Navigating the Specificity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: A Comparative Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a framework for evaluating the specificity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. While direct cross-reactivity studies on this specific molecule are not publicly available, this document outlines the necessary experimental approaches and data presentation to facilitate a thorough investigation and comparison with alternative compounds.

The core structure of this compound, a substituted acetophenone, suggests potential interactions with a variety of biological targets. Substituted acetophenones have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, and can act as intermediates in the synthesis of more complex pharmacologically active molecules.[1][2][3] Given this chemical class's diverse bioactivity, a comprehensive cross-reactivity profile is essential.

Hypothetical Performance Comparison

A critical aspect of evaluating a new compound is to compare its performance against known standards or alternative molecules. The following tables illustrate how quantitative data from cross-reactivity and metabolic stability assays should be structured for a clear and objective comparison.

Table 1: Kinase Inhibitory Cross-Reactivity Profile

This table presents a hypothetical comparison of the inhibitory activity (IC50) of this compound and two alternative compounds against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, µM)Alternative Compound A (IC50, µM)Alternative Compound B (IC50, µM)
Target Kinase X0.050.020.1
Off-Target Kinase 1> 101.5> 10
Off-Target Kinase 22.50.58.0
Off-Target Kinase 3> 10> 10> 10
Off-Target Kinase 48.73.29.5

Table 2: Cytochrome P450 (CYP) Inhibition Profile

This table outlines a hypothetical assessment of the compound's potential for drug-drug interactions by measuring its inhibitory effect on major drug-metabolizing enzymes.

CYP IsoformThis compound (IC50, µM)Alternative Compound A (IC50, µM)Alternative Compound B (IC50, µM)
CYP3A41525> 50
CYP2D6> 5045> 50
CYP2C98.212.522.1
CYP1A2> 50> 50> 50

Table 3: In Vitro Metabolic Stability

This table compares the rate at which the compounds are metabolized by liver microsomes, an indicator of their potential in vivo half-life.

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound4515.4
Alternative Compound A2034.7
Alternative Compound B759.2

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of reliable cross-reactivity studies. The following are standard protocols that can be adapted to assess the specificity of this compound.

Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF) is a rapid and robust method for screening compound binding against a large panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[4]

  • Protein and Compound Preparation: A panel of purified kinases is prepared at a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The test compound, this compound, is serially diluted in DMSO and then diluted into the assay buffer to a final concentration range (e.g., 0.01 µM to 100 µM).

  • Assay Setup: In a 384-well PCR plate, 20 µL of each kinase solution is mixed with 1 µL of the compound dilution. A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is added to each well.

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A thermal ramp is applied, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

  • Data Acquisition and Analysis: Fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) in the presence of the compound compared to a DMSO control is calculated. A significant positive ΔTm indicates compound binding and stabilization of the kinase.

In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[5]

  • Reagent Preparation: Pooled human liver microsomes are used as the enzyme source. Specific fluorescent probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) are prepared. The test compound is serially diluted.

  • Incubation: The test compound, human liver microsomes, and the specific probe substrate are pre-incubated in a buffer system.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Reaction Termination and Detection: After a set incubation time, the reaction is stopped. The formation of the fluorescent metabolite is quantified using a plate reader.

  • Data Analysis: The fluorescence intensity is compared to a control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex processes and relationships in drug discovery.

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Data Acquisition cluster_3 Analysis Compound 2-Bromo-1-(2-bromo- 4,6-dimethylphenyl)ethanone Dilution Serial Dilution in DMSO Compound->Dilution AssayPlate 384-well Plate Dilution->AssayPlate KinasePanel Kinase Panel (>300 Kinases) KinasePanel->AssayPlate DSF Differential Scanning Fluorimetry (DSF) AssayPlate->DSF DataAnalysis Calculate ΔTm DSF->DataAnalysis HitID Identify Off-Targets DataAnalysis->HitID

Caption: Workflow for kinase cross-reactivity screening.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Bromo-1-(2-bromo- 4,6-dimethylphenyl)ethanone Inhibitor->RTK Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

benchmarking the performance of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to yield a thiazole. The reactivity of the α-bromo ketone is a critical parameter influencing reaction rates and yields.

Performance Comparison of α-Bromo Ketones in Hantzsch Thiazole Synthesis

The following tables summarize the performance of various substituted phenacyl bromides in the Hantzsch thiazole synthesis with thiourea. The data highlights the influence of different substituents on the phenyl ring on reaction outcomes.

Table 1: Reaction of Substituted Phenacyl Bromides with Thiourea

α-Bromo KetoneProductReaction TimeYield (%)Reference
2-Bromo-1-phenylethanone2-Amino-4-phenylthiazole15 min92[1]
2-Bromo-1-(4-chlorophenyl)ethanone2-Amino-4-(4-chlorophenyl)thiazole15 min94[1]
2-Bromo-1-(4-bromophenyl)ethanone2-Amino-4-(4-bromophenyl)thiazole15 min95[1]
2-Bromo-1-(4-nitrophenyl)ethanone2-Amino-4-(4-nitrophenyl)thiazole15 min96[1]
2-Bromo-1-(4-methylphenyl)ethanone2-Amino-4-(4-methylphenyl)thiazole20 min90[1]
2-Bromo-1-(4-methoxyphenyl)ethanone2-Amino-4-(4-methoxyphenyl)thiazole20 min91[1]

Note: The reaction conditions for the data in Table 1 involved the use of a catalytic amount of Bu4NPF6 in methanol at room temperature.

Experimental Protocols

Below are detailed experimental protocols for the Hantzsch thiazole synthesis.

General Procedure for the Synthesis of 2-Amino-4-arylthiazoles:

A mixture of the respective phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of tetrabutylammonium hexafluorophosphate (Bu4NPF6, 10 mol%) is stirred in methanol (5 mL) at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole.[1]

Alternative Protocol for the Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole:

To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.07 mmol) in DMF (8 mL), 1-(4-(trifluoromethyl)phenyl)thiourea (1.23 mmol) and triethylamine (2.14 mmol) are added successively. The mixture is heated at 70°C for 2 hours. After completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by column chromatography.

Visualizing the Workflow and Reaction Pathway

Experimental Workflow for Hantzsch Thiazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Mix α-Bromo Ketone, Thiourea, and Catalyst solvent Add Methanol start->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC stir->monitor evap Evaporate Solvent monitor->evap Reaction Complete purify Column Chromatography evap->purify product Isolated Product purify->product

A generalized experimental workflow for the Hantzsch thiazole synthesis.

Signaling Pathway: Hantzsch Thiazole Synthesis Mechanism

G reagents α-Bromo Ketone + Thiourea intermediate1 Thiouronium Salt Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration h2o H₂O intermediate2->h2o

The reaction mechanism of the Hantzsch thiazole synthesis.

References

reproducibility of published synthesis methods for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reliable preparation of key intermediates is paramount. This guide provides a comparative analysis of plausible synthetic methodologies for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a halogenated aromatic ketone with potential applications as a building block in medicinal chemistry. As no direct published synthesis for this specific compound is readily available, this guide outlines a feasible two-step pathway and compares several methods for the critical α-bromination step.

The proposed synthetic route commences with a Friedel-Crafts acylation of 1-bromo-3,5-dimethylbenzene to yield the precursor, 1-(2-bromo-4,6-dimethylphenyl)ethanone. This intermediate is then subjected to α-bromination to afford the target molecule. This guide will delve into the experimental details of the precursor synthesis and provide a comparative analysis of three distinct methods for the subsequent α-bromination.

Comparative Analysis of α-Bromination Methods

The selection of a suitable brominating agent for the α-position of the ketone is critical for achieving high yield and purity. Below is a comparison of three common methods for the α-bromination of acetophenone derivatives. The data is based on published results for structurally similar substrates and provides a reasonable expectation of performance for the synthesis of this compound.

Brominating Agent/SystemSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Selectivity & Remarks
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid903>80High efficiency and a safer alternative to liquid bromine.[1]
N-Bromosuccinimide (NBS) / Acidic Al₂O₃AcetophenoneMethanolReflux0.17-0.33~89Fast reaction time and use of a solid, manageable brominating agent.[2]
Copper(II) Bromide4-MethoxyacetophenoneEthyl AcetateReflux~3ModerateA heterogeneous system that can be selective, though yields may be more moderate.[3]

Experimental Protocols

Below are detailed, plausible experimental protocols for the complete synthesis of this compound.

Step 1: Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone (Precursor)

This procedure is based on a standard Friedel-Crafts acylation reaction.

Materials:

  • 1-bromo-3,5-dimethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with continuous stirring.

  • After the addition of acetyl chloride is complete, add a solution of 1-bromo-3,5-dimethylbenzene (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(2-bromo-4,6-dimethylphenyl)ethanone can be purified by column chromatography or distillation.

Step 2: Synthesis of this compound (Final Product)

Three alternative methods for the α-bromination are presented below.

Method A: Using Pyridine Hydrobromide Perbromide

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

Procedure:

  • Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.[1]

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.[1]

  • Heat the reaction mixture to 90°C with stirring for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Method B: Using N-Bromosuccinimide (NBS) and Acidic Alumina

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acidic Alumina (Al₂O₃)

  • Methanol

Procedure:

  • In a round-bottom flask, combine 1-(2-bromo-4,6-dimethylphenyl)ethanone (10 mmol), N-bromosuccinimide (12 mmol), and acidic Al₂O₃ (10% w/w).[4]

  • Add methanol (20 mL) and heat the mixture to reflux with stirring.[2]

  • Monitor the reaction by TLC; the reaction is typically complete within 20 minutes.[2]

  • After completion, cool the reaction mixture and filter to remove the alumina.

  • Wash the alumina with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Method C: Using Copper(II) Bromide

Materials:

  • 1-(2-bromo-4,6-dimethylphenyl)ethanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl acetate

Procedure:

  • Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (0.01 mol) in ethyl acetate (50 ml) in a round-bottom flask.[5]

  • Add cupric bromide (0.015 mol) to the solution.[5]

  • Reflux the mixture for approximately 3 hours.[5]

  • Upon cooling, the solid which separates is filtered.

  • The filtrate can be concentrated and the residue purified by recrystallization from ethyl acetate.

Experimental Workflow Visualization

The following diagram illustrates the overall synthetic pathway from the starting material to the final product.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_bromination α-Bromination (Alternative Methods) 1_bromo_3_5_dimethylbenzene 1-Bromo-3,5-dimethylbenzene friedel_crafts Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) 1_bromo_3_5_dimethylbenzene->friedel_crafts acetyl_chloride Acetyl Chloride acetyl_chloride->friedel_crafts precursor 1-(2-bromo-4,6-dimethylphenyl)ethanone friedel_crafts->precursor method_a Method A: Pyridine Hydrobromide Perbromide (Acetic Acid, 90°C) precursor->method_a method_b Method B: NBS / Acidic Al₂O₃ (Methanol, Reflux) precursor->method_b method_c Method C: CuBr₂ (Ethyl Acetate, Reflux) precursor->method_c final_product This compound method_a->final_product method_b->final_product method_c->final_product

Caption: Synthetic pathway for this compound.

References

A Comparative Guide to the Advantages of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone and Similar Sterically Hindered Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Substituted phenacyl bromides are a class of α-bromo ketones that serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and pharmaceutical intermediates. This guide provides an objective comparison of the performance of the sterically hindered reagent, 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, with less sterically encumbered alternatives.

Due to the limited specific experimental data available for this compound in peer-reviewed literature, this guide will draw upon established principles of organic chemistry, including steric and electronic effects, and comparative data from analogous substituted phenacyl bromides. The insights provided will aid in the strategic selection of reagents for specific synthetic outcomes.

The Impact of Substitution on Reactivity: A Theoretical Overview

Phenacyl bromides are characterized by a bromine atom on the carbon adjacent to a carbonyl group. This α-carbon is highly electrophilic and susceptible to nucleophilic attack, making these compounds excellent substrates for SN2 reactions. The reactivity of the α-carbon is influenced by the electronic and steric nature of the substituents on the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon and the adjacent α-carbon, which can lead to faster reaction rates. Conversely, electron-donating groups can decrease reactivity.

  • Steric Effects: Substituents in the ortho positions of the phenyl ring can significantly hinder the approach of a nucleophile to the α-carbon. This steric hindrance can lead to a decrease in reaction rates compared to meta- or para-substituted analogs. This compound, with a bromo and a methyl group in the ortho positions relative to the bromoacetyl moiety, is expected to exhibit significantly reduced reactivity in SN2 reactions due to these steric factors.

Comparative Performance in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a common application of phenacyl bromides. The following table summarizes typical experimental outcomes for the reaction of various substituted phenacyl bromides with thiourea, illustrating the impact of substitution on reaction efficiency.

ReagentSubstitution PatternTypical Reaction TimeTypical YieldReference
Phenacyl BromideUnsubstituted15 min95%[1]
2-Bromo-1-(4-bromophenyl)ethanonepara-substituted (electron-withdrawing)15 min96%[1]
2-Bromo-1-(4-methylphenyl)ethanonepara-substituted (electron-donating)15 min94%[1]
2-Bromo-1-(2,4,6-trimethylphenyl)ethanonedi-ortho-substituted (sterically hindered)Longer reaction times, may require harsher conditionsLowerInferred
This compound di-ortho-substituted (sterically hindered) Predicted to be significantly longer than less hindered analogs Predicted to be lower, may require catalysis or harsher conditions Hypothesized

Potential Advantages of Sterically Hindered Phenacyl Bromides

While reduced reactivity may seem like a disadvantage, the steric bulk of reagents like this compound can be leveraged for specific synthetic advantages:

  • Enhanced Selectivity: In molecules with multiple potential reaction sites, a sterically hindered reagent can selectively react with the most accessible site, leading to higher regioselectivity.

  • Prevention of Side Reactions: The bulky nature of the reagent can prevent unwanted secondary reactions that may occur with less hindered and more reactive analogs.

  • Kinetic Resolution: In reactions with chiral nucleophiles, the significant steric demand of the electrophile could potentially be exploited for kinetic resolution of racemates.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol can be adapted for the synthesis of various 2-aminothiazole derivatives from substituted phenacyl bromides and thiourea.

Materials:

  • Substituted phenacyl bromide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol or Methanol (5 mL)

  • Catalyst (e.g., copper silicate[2], tetrabutylammonium hexafluorophosphate[1]) (optional, but may be necessary for sterically hindered substrates)

Procedure:

  • In a round-bottom flask, combine the substituted phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol).

  • Add the solvent (5 mL) and a magnetic stir bar. If using a catalyst, add it at this stage.

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Note: For sterically hindered substrates like this compound, longer reaction times, elevated temperatures, and the use of a catalyst may be required to achieve a reasonable yield.

Visualizations

Hantzsch_Thiazole_Synthesis reagent1 Phenacyl Bromide intermediate Thiouronium Salt Intermediate reagent1->intermediate + reagent2 Thiourea reagent2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Aminothiazole dehydration->product

Caption: Reaction pathway of the Hantzsch Thiazole Synthesis.

Substitution_Reactivity sub_pattern Substitution Pattern on Phenacyl Bromide ortho Ortho-Substituted (e.g., this compound) sub_pattern->ortho meta_para Meta/Para-Substituted sub_pattern->meta_para reactivity Reactivity in SN2 Reactions ortho->reactivity Decreased (Steric Hindrance) selectivity Potential for Higher Selectivity ortho->selectivity Increased meta_para->reactivity Generally Higher

Caption: Relationship between substitution pattern and reactivity.

Reagent_Selection_Workflow start Define Synthetic Goal q1 Is high reactivity the primary concern? start->q1 select_meta_para Select Meta/Para-Substituted Phenacyl Bromide q1->select_meta_para Yes q2 Is regioselectivity or avoidance of side reactions critical? q1->q2 No end Proceed with Synthesis select_meta_para->end q2->select_meta_para No select_ortho Consider Ortho-Substituted Phenacyl Bromide (e.g., this compound) q2->select_ortho Yes optimize Optimize reaction conditions (catalyst, temperature, time) select_ortho->optimize optimize->end

References

comparative study of the biological activity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various bromo-substituted acetophenone and chalcone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Due to limited available data on 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone derivatives, this guide broadens the scope to include structurally related compounds to offer valuable insights for researchers in the field of medicinal chemistry and drug discovery. The information is compiled from various scientific publications, and supporting experimental data is presented in a structured format.

Summary of Biological Activities

The following table summarizes the reported biological activities of several bromo-substituted acetophenone and chalcone derivatives. The data highlights the potential of these compounds in various therapeutic areas.

Compound Name & StructureBiological ActivityTarget/Cell LineKey Findings (IC50/Zone of Inhibition)
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) Anti-inflammatoryMurine BV-2 microgliaInhibited the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines.
AnticancerHT1080 human fibrosarcoma cellsInhibited MMP-9 expression and cell migration.
Various O-alkylated (E)-chalcone derivatives (General Structure) AnticancerMDA-MB-231, MCF-7, HCT-116, HeLaCompounds 4a, 4b, 4q, and 4v showed potent cytotoxicity with IC50 values ranging from 2.08 to 22.64 µM.
Cinnamaldehyde-based chalcone derivative (3e) AnticancerCaco-2 (colon cancer)IC50 value of 32.19 ± 3.9 µM.
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives (General Structure) AntimicrobialGram-positive bacteriaActive against Gram-positive bacteria with MIC values of 2.5–5.0 mg/mL.
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (General Structure) Antimicrobial & Anti-inflammatoryB. subtilis, S. aureus, P. aeruginosa, C. albicans, A. niger & Carrageenan-induced paw edema in ratsSignificant antibacterial, antifungal, and anti-inflammatory activities were observed for several derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from substituted acetophenones and benzaldehydes.[1][2]

  • Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Reaction Initiation: Cool the mixture in an ice bath and add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.[7][8][9][10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate.

  • Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound solution into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Experimental Workflow

Visual representations of key signaling pathways and a general experimental workflow are provided below using the Graphviz DOT language.

G cluster_0 NF-κB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Pro_inflammatory_Genes JNK_p38 JNK / p38 MKKs->JNK_p38 P AP1 AP-1 JNK_p38->AP1 activates Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 translocation Nucleus_AP1->Pro_inflammatory_Genes SE1 1-(5-bromo-2-hydroxy- 4-methoxyphenyl)ethanone (SE1) SE1->TAK1 inhibits SE1->NFκB inhibits nuclear translocation SE1->JNK_p38 inhibits phosphorylation

Caption: NF-κB and MAPK signaling pathways modulated by 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1).

G start Start: Design of Bromo-Acetophenone Derivatives synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation) start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification biological_screening Biological Activity Screening purification->biological_screening anticancer Anticancer Assays (e.g., MTT Assay) biological_screening->anticancer Cytotoxicity? antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion) biological_screening->antimicrobial Growth Inhibition? antiinflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) biological_screening->antiinflammatory Inflammation Reduction? data_analysis Data Analysis and IC50/MIC Determination anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone was publicly available at the time of this writing. The following safety and handling recommendations are based on the hazardous properties of structurally similar alpha-bromoacetophenone compounds. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or potentially greater hazards.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.

Hazard Summary and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with this class of chemicals include severe skin, eye, and respiratory tract irritation or corrosion. Many alpha-bromo ketones are also classified as lachrymators, meaning they can cause tearing.

The following table summarizes the recommended Personal Protective Equipment (PPE) based on the consistent guidance found in the SDSs of similar molecules.

Exposure Route Potential Hazard Recommended Personal Protective Equipment (PPE)
Eye/Face Causes serious eye damage/irritation.[1][2]Tightly fitting safety goggles or a full-face shield are mandatory.[3]
Skin Causes severe skin burns and irritation.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and additional impervious clothing as needed to prevent any skin contact.[3]
Respiratory May cause respiratory irritation.[1][2]All handling of the solid or solutions should be conducted in a certified chemical fume hood.[4][5] For situations where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[3]
Ingestion Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.[5]

  • Assemble all necessary equipment and reagents before beginning work to minimize time in the fume hood.

  • Inspect all PPE for integrity before use.

2. Handling Procedures:

  • Always wear the full complement of recommended PPE as detailed in the table above.

  • Conduct all weighing and dispensing of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.[4]

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing.

  • Keep all containers of the chemical tightly closed when not in use.[1]

3. Post-Operational Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any potentially exposed skin thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spills: For small spills within a fume hood, use an inert absorbent material to contain the spill, then carefully collect it into a sealed hazardous waste container. For larger spills, evacuate the area and contact emergency services.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh & Dispense Solid prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.